4-(Oxazol-4-yl)benzene-1-sulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQZZJYCHEWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679856 | |
| Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954368-94-6 | |
| Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride CAS 954368-94-6 properties
The Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)[1]
Executive Summary
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines a robust electrophilic "warhead" (sulfonyl chloride) with a bioactive heterocyclic "anchor" (the oxazole ring).[1][2] This dual functionality allows it to serve as a critical intermediate in the synthesis of sulfonamide-based pharmacophores, particularly in the development of kinase inhibitors, antimicrobials, and tubulin polymerization inhibitors.[1]
This guide provides a rigorous technical analysis of the compound's properties, synthesis, and application in drug development, moving beyond standard catalog data to offer actionable experimental insights.
Chemical Identity & Physicochemical Specifications[1][2][3]
This compound is characterized by the presence of a hydrolytically unstable sulfonyl chloride group and a slightly basic 1,3-oxazole ring.[1] The para-substitution pattern provides linear rigidity, essential for binding in deep enzymatic pockets.[1]
| Property | Specification / Detail |
| CAS Number | 954368-94-6 |
| IUPAC Name | 4-(1,3-oxazol-4-yl)benzenesulfonyl chloride |
| Molecular Formula | C₉H₆ClNO₃S |
| Molecular Weight | 243.67 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violent with water/alcohols.[1] |
| Reactivity Class | Electrophile (Sulfonylating agent) |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[3] |
Synthesis & Production Logic
The synthesis of CAS 954368-94-6 typically follows a convergent route. The critical challenge is introducing the chlorosulfonyl group without degrading the acid-sensitive oxazole ring.[1]
2.1 Retrosynthetic Analysis
The most scalable approach involves the construction of the 4-phenyloxazole core followed by electrophilic aromatic substitution (chlorosulfonation).[1]
Key Mechanistic Insight: The oxazole ring is electron-rich but can undergo protonation in strong acids.[1] However, the phenyl ring at the 4-position is sufficiently activated to undergo chlorosulfonation with excess chlorosulfonic acid (
2.2 Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway. The oxazole core is established first, utilizing the stability of the 4-phenyl substituent to direct the subsequent sulfonyl chloride installation.[1]
Reactivity Profile & Application
The utility of CAS 954368-94-6 lies in its ability to generate sulfonamides (
3.1 The "Schotten-Baumann" Coupling
The primary application is the reaction with primary or secondary amines.[1]
-
The Challenge: The oxazole nitrogen can act as a competitive base, potentially trapping the sulfonyl chloride or forming salts.
-
The Solution: Use a non-nucleophilic base (e.g., DIPEA or Pyridine) and non-protic solvents (DCM or THF) to scavenge the HCl byproduct.[1]
3.2 Mechanism of Action (Sulfonamide Formation)[1][2]
Figure 2: Mechanistic flow of sulfonamide coupling. The base is critical to prevent acid-mediated degradation of the oxazole ring.[1]
Validated Experimental Protocol
Objective: Synthesis of a sulfonamide derivative from CAS 954368-94-6.[1][2]
Materials
-
This compound (1.0 equiv)[1]
-
Primary Amine (e.g., Aniline derivative) (1.1 equiv)[1]
-
Pyridine (anhydrous) or DIPEA (1.5 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add Pyridine (1.5 mmol) to the amine solution. Cool the mixture to 0°C using an ice bath.
-
Why? Cooling controls the exotherm of the sulfonyl chloride addition, preventing side reactions.
-
-
Reagent Addition: Dissolve CAS 954368-94-6 (1.0 mmol) in a minimal amount of DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Causality: Slow addition prevents localized high concentrations of the electrophile, favoring the desired N-sulfonylation over bis-sulfonylation.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LC-MS) for the disappearance of the amine.[1]
-
Quench & Workup: Dilute with DCM (20 mL). Wash sequentially with:
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).[1]
Safety & Handling (E-E-A-T)
Critical Warning: Sulfonyl chlorides are lachrymators and corrosive.
-
Hydrolysis Hazard: Upon contact with water, this compound releases Hydrochloric Acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic.
-
PPE: Full chemical resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory. Handle only in a functioning fume hood.
-
Decontamination: Spills should be treated with solid sodium bicarbonate or lime to neutralize acidity before cleanup.
References
-
Jiehua Pharma. (n.d.). This compound - Product Specifications. Retrieved from
-
Organic Syntheses. (1921). Benzenesulfonyl chloride synthesis (General Procedure). Org. Synth. 1921, 1, 21; Coll. Vol. 1, 84. Retrieved from
-
BenchChem. (n.d.). This compound: Reactivity and Applications. Retrieved from
-
National Institutes of Health (NIH). (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Angew. Chem. Int. Ed. Retrieved from
- Slivka, M. V., et al. (2014). Synthesis of oxazole derivatives. Chemistry of Heterocyclic Compounds. (General reference for oxazole stability).
Sources
Technical Whitepaper: Structural Elucidation of 4-(Oxazol-4-yl)benzenesulfonyl Chloride via High-Field NMR
Executive Summary
4-(Oxazol-4-yl)benzenesulfonyl chloride is a high-value heterocyclic building block, primarily used in the synthesis of COX-2 inhibitors and sulfonamide-based antimicrobials. Its structural integrity hinges on the stability of the sulfonyl chloride moiety (-SO₂Cl), which is highly electrophilic and moisture-sensitive.[1]
This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike standard stable organics, this compound requires a "Zero-Hydrolysis" workflow.[1] We present the specific 1H and 13C NMR signatures required to distinguish the intact sulfonyl chloride from its hydrolyzed sulfonic acid byproduct—a common degradation impurity that often leads to false-positive purity assessments.[1]
Part 1: The "Zero-Hydrolysis" Sample Preparation Protocol
The Trustworthiness Pillar: Standard NMR preparation methods (using older DMSO-d₆ or wet CDCl₃) will degrade this molecule within minutes, converting the sulfonyl chloride to the corresponding sulfonic acid and HCl.
Reagent Requirements
-
Solvent: Chloroform-d (CDCl₃), 99.8% D, containing 0.03% v/v TMS.[1]
-
Vessel: 5mm Precision NMR tube, oven-dried at 110°C for 2 hours.
Step-by-Step Workflow
Figure 1: Critical path for sample preparation to minimize hydrolysis artifacts.
Part 2: 1H NMR Characterization (400 MHz+)
Expertise & Experience: The spectrum is defined by two distinct aromatic systems: the para-substituted benzene ring and the 1,3-oxazole ring.[1]
The 1H NMR Fingerprint (CDCl₃)[2][3]
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Insight |
| Oxazole H-5 | 8.28 - 8.35 | Singlet (s) | 1H | - | The "Anomalous" Shift: In 4-aryl oxazoles, H-5 is typically more deshielded than H-2 due to conjugation with the aryl ring [2]. |
| Benzene (Ortho to SO₂Cl) | 8.10 - 8.15 | Doublet (d) | 2H | ~8.5 Hz | Strongly deshielded by the electron-withdrawing sulfonyl chloride group (anisotropy + induction).[1] |
| Oxazole H-2 | 7.95 - 8.05 | Singlet (s) | 1H | - | Located between Oxygen and Nitrogen.[1] Typically the most downfield in simple oxazoles, but often eclipsed by H-5 in 4-aryl systems.[1] |
| Benzene (Ortho to Oxazole) | 7.90 - 7.98 | Doublet (d) | 2H | ~8.5 Hz | Deshielded by the aromatic oxazole ring but less so than the sulfonyl protons.[1] |
Structural Visualization & Logic
Figure 2: Proton assignment map based on electronic environments.
Key Diagnostic Feature: Look for the AA'BB' system (two doublets) in the aromatic region.[1] If the sample is pure, the integration ratio between the oxazole singlets and the benzene doublets must be exactly 1:1:2:2.[1]
Part 3: 13C NMR Characterization (100 MHz+)
The 13C spectrum is critical for confirming the presence of the intact sulfonyl chloride, as the C-S carbon shift is sensitive to the oxidation state and substitution of the sulfur.
The 13C NMR Fingerprint (CDCl₃)[2]
| Carbon Type | Shift (δ ppm) | Interpretation |
| Oxazole C-2 | 150.0 - 152.0 | The carbon between N and O; characteristic low-field shift.[1] |
| Benzene C-1 (C-SO₂Cl) | 144.0 - 146.0 | Critical Check: This carbon shifts significantly (~5-10 ppm) upfield if hydrolyzed to sulfonic acid.[1] |
| Oxazole C-4 | 139.0 - 141.0 | Quaternary carbon linking the oxazole to the benzene ring.[1] |
| Oxazole C-5 | 135.0 - 138.0 | CH carbon of the oxazole ring.[1] |
| Benzene C-4 (C-Oxazole) | 132.0 - 134.0 | Quaternary carbon attached to the oxazole.[1] |
| Benzene CH (Ortho to SO₂) | 127.0 - 128.0 | Aromatic CH.[1] |
| Benzene CH (Ortho to Ox) | 126.0 - 127.0 | Aromatic CH.[1] |
Part 4: Quality Control & Troubleshooting
Self-Validating System: The most common failure mode is hydrolysis.[1] You must validate your spectrum against the "Hydrolysis Trap."[1]
The Hydrolysis Trap (Detection of Sulfonic Acid)
If your sample contains moisture, the -SO₂Cl converts to -SO₃H.[1]
-
Shift Drift: The benzene protons ortho to the sulfur group will shift upfield (lower ppm) by approximately 0.2 - 0.4 ppm due to the loss of the highly electron-withdrawing Chlorine.[1]
-
Peak Broadening: In wet solvents, the sulfonic acid proton (-SO₃H) is often exchangeable and may appear as a very broad hump >10 ppm or disappear entirely due to exchange with water.[1]
-
New Impurity Peak: A sharp singlet at ~4.7 ppm (in CDCl₃) or ~3.3 ppm (in DMSO) indicates the formation of HCl/H₂O clusters.[1]
Stability Checklist
References
-
Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities and Residual Solvents. Link
-
Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1][2] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 4-Chlorobenzenesulfonyl chloride. (Used as a fragment reference for sulfonyl chloride shifts). Link[1]
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and NMR characterization of 4-substituted oxazoles. (Reference for H5 vs H2 shift ordering in 4-aryl oxazoles). Link
Sources
Biological Potential of Oxazole-Containing Sulfonyl Chlorides: From Reactive Scaffolds to Therapeutic Agents
This guide serves as a technical deep-dive into the utility and biological relevance of oxazole-containing sulfonyl chlorides. While these chemical species are primarily viewed as high-energy electrophilic intermediates, their structural architecture serves as the critical scaffold for a new generation of tubulin inhibitors, antimicrobial agents, and metabolic regulators.
Executive Technical Summary
Oxazole-containing sulfonyl chlorides represent a specialized class of heterocyclic building blocks. In drug discovery, their primary value lies not in their intrinsic stability—which is low due to the highly electrophilic
The oxazole ring confers hydrogen-bonding capability, metabolic stability (especially when substituted with cyclopropyl groups), and pi-stacking potential. The sulfonyl chloride motif acts as a "warhead" for diversification, reacting with amines to form sulfonamides —a functional group historically validated in antibiotics (sulfa drugs) and increasingly prominent in oncology (tubulin inhibitors).
Key Biological Applications:
-
Oncology: Nanomolar inhibition of tubulin polymerization (leukemia specificity).[1][2][3]
-
Antimicrobial: Disruption of bacterial cell walls and fungal growth (e.g., R. solani).
-
Metabolic: AMPK pathway activation for hypoglycemic effects.[4]
Chemical Architecture & Synthesis Strategy
To access the biological potential of this class, one must first master the synthesis of the core sulfonyl chloride. The following workflow describes the construction of a 1,3-oxazole scaffold followed by chlorosulfonation.
Synthesis Workflow (Graphviz Diagram)
The synthesis typically proceeds via a Hantzsch or Delépine-type pathway, followed by electrophilic aromatic substitution to install the sulfonyl chloride.
Caption: Step-wise synthesis from acetophenone precursors to the reactive oxazole-sulfonyl chloride and final bioactive sulfonamide.
Biological Activity Profiles
Anticancer Activity: Tubulin Polymerization Inhibition
The most significant biological activity associated with oxazole-sulfonyl chloride derivatives is the inhibition of microtubule dynamics.
-
Mechanism of Action (MOA): The sulfonamide derivatives bind to the colchicine site of tubulin. This prevents the polymerization of tubulin subunits into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Specificity: High potency observed against leukemia cell lines (e.g., CCRF-CEM, HL-60) with
values in the low nanomolar range (40–50 nM). -
Key Structural Driver: The 1,3-oxazole ring mimics the biaryl pharmacophore found in natural tubulin inhibitors (like Combretastatin A-4), while the sulfonamide linker positions the aryl tail for hydrophobic pocket occupancy.
Antimicrobial & Antifungal Efficacy
Oxazole sulfonyl chlorides are used to generate sulfonamides that exhibit broad-spectrum activity.
-
Target: Disruption of fungal cell membranes and inhibition of bacterial metabolic enzymes.
-
Data: Derivatives have shown efficacy against Rhizoctonia solani (fungal pathogen) comparable to commercial fungicides like hymexazol.[5]
Metabolic Regulation (Hypoglycemic)
Recent studies indicate that 2,4-disubstituted oxazole derivatives can activate the AMPK pathway , increasing glucose consumption in HepG2 cells.[4] This suggests potential utility in treating Type 2 Diabetes.
Structure-Activity Relationship (SAR) Analysis
The biological activity is strictly governed by the substitution patterns on both the oxazole ring and the sulfonamide nitrogen (derived from the reaction of the sulfonyl chloride).
| Structural Domain | Modification | Biological Impact |
| Oxazole C-2 Position | Cyclopropyl group | Enhances metabolic stability and lipophilicity; improves blood-brain barrier permeability.[2] |
| Sulfonamide Nitrogen | 2-Chloro-5-methylphenyl | Critical for Anticancer Potency. Yields low nanomolar |
| Sulfonamide Nitrogen | Electron-Withdrawing Groups (CN, CF3) | Decreases Activity. Strong EWGs on the aniline ring often abolish anticancer efficacy. |
| Sulfonamide Nitrogen | 1-Naphthyl | High Potency. Provides extensive hydrophobic interaction within the tubulin binding pocket. |
Mechanistic Visualization: Tubulin Inhibition
Understanding the causality of the anticancer effect is vital for optimizing the sulfonyl chloride inputs.
Caption: Pathway demonstrating how oxazole sulfonamides induce apoptosis via microtubule destabilization.
Experimental Protocols
Protocol: Synthesis of Oxazole-4-sulfonyl Chloride
Rationale: This protocol uses chlorosulfonic acid to introduce the sulfonyl group directly onto the activated oxazole ring.
-
Preparation: Charge a flame-dried flask with 1,3-oxazole derivative (1.0 equiv) and cool to 0°C under inert atmosphere (
). -
Chlorosulfonation: Add chlorosulfonic acid (
, 5.0 equiv) dropwise over 20 minutes.-
Critical Control: Maintain temperature < 5°C to prevent ring decomposition.
-
-
Reaction: Warm to room temperature and stir for 2 hours. Then, add thionyl chloride (
, 2.0 equiv) and reflux for 1 hour to ensure conversion of any sulfonic acid byproducts to the chloride. -
Quench: Pour the reaction mixture slowly onto crushed ice.
-
Isolation: Extract immediately with dichloromethane (DCM). Wash the organic layer with cold brine.
-
Stability Note: Sulfonyl chlorides are moisture sensitive. Dry over anhydrous
and use immediately in the next step. Do not store for prolonged periods.
-
Protocol: General Sulfonamide Coupling
Rationale: The sulfonyl chloride is reacted with an amine to generate the bioactive library.[2][3]
-
Setup: Dissolve the target aniline/amine (1.1 equiv) in anhydrous pyridine/chloroform (1:1 ratio). Cool to 0°C.[2][3]
-
Addition: Add the freshly prepared oxazole-4-sulfonyl chloride (1.0 equiv) dissolved in chloroform dropwise.
-
Completion: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of the sulfonyl chloride spot).
-
Purification: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then brine. Purify via silica gel chromatography.
References
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Source: ACS Medicinal Chemistry Letters (2021).[1] URL:[Link]
-
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Source: Frontiers in Chemistry (2022).[5] URL:[Link]
-
Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]
-
Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Source: European Journal of Medicinal Chemistry (2024). URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
Beyond the Reagent: The Strategic Utility of 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride in Fragment-Based Drug Discovery
Topic: 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride Context: Chemical Reagent & Privileged Scaffold Precursor Document Type: Technical Whitepaper
Executive Summary
This compound (CAS: 954368-94-6) is not a therapeutic agent in its native state; it is a high-energy electrophilic warhead used to synthesize sulfonamide-based pharmacophores . In the hands of a medicinal chemist, it serves as a "privileged structure" precursor—a molecular scaffold capable of binding to diverse biological targets, most notably Carbonic Anhydrases (CA) , Kinases , and HIV Reverse Transcriptase .
This guide dissects the compound's utility from two distinct mechanistic perspectives:
-
Chemical Mechanism: Its reactivity profile as a sulfonylating agent.[1][2][3][4][5]
-
Biological Mechanism: The mode of action of its derivatives within protein binding pockets.
Chemical Mechanism of Action: The Sulfonylation Vector
The core utility of this compound lies in the high electrophilicity of the sulfonyl chloride moiety (
Reaction Trajectory
When introduced to a nucleophile (typically a primary or secondary amine), the sulfur atom acts as a "hard" electrophile.
-
Nucleophilic Attack: The amine nitrogen attacks the sulfur atom, which is highly electron-deficient due to the two double-bonded oxygens and the chlorine withdrawal.
-
Transition State: A trigonal bipyramidal transition state forms where the incoming amine and leaving chloride occupy apical positions.
-
Elimination: The chloride ion (
) is expelled, and the proton is scavenged by a base (e.g., DIPEA, Pyridine), collapsing the structure into a stable sulfonamide .
Visualization: The Sulfonylation Workflow
The following diagram illustrates the standard workflow for converting this reagent into a bioactive library.
Figure 1: The conversion of the sulfonyl chloride warhead into a stable pharmacophore via nucleophilic substitution.[6]
Biological Mechanism of Action: The "Privileged Scaffold"
Once derivatized, the 4-(oxazol-4-yl)benzenesulfonamide motif exhibits a dual-binding mode that makes it highly effective against metalloenzymes and viral proteins.
The Carbonic Anhydrase (CA) Inhibition Mechanism
This scaffold is a classic inhibitor of human Carbonic Anhydrase II (hCA II), a zinc-metalloenzyme involved in glaucoma and edema.[6]
-
The Zinc Anchor: The sulfonamide nitrogen (
) becomes ionized (deprotonated) in the active site. The resulting anion coordinates directly to the catalytic Zinc ion ( ), displacing the water molecule required for catalysis. -
The Oxazole "Tail": The oxazole ring extends into the hydrophobic pocket of the enzyme. The nitrogen and oxygen atoms in the oxazole ring can accept hydrogen bonds from residues like Thr199 or Gln92 , stabilizing the complex and conferring isoform selectivity (e.g., CA IX vs. CA II).
HIV-1 Reverse Transcriptase (RT) Inhibition
Recent studies (see Harrich et al.[7]) indicate that derivatives of this scaffold act as Protein-Protein Interaction (PPI) Inhibitors .
-
Target: The interaction between HIV-1 RT and the host cellular factor eEF1A .
-
Mechanism: Unlike standard NNRTIs that bind the hydrophobic pocket to lock the enzyme, oxazole-benzenesulfonamides bind to the interface, preventing the recruitment of eEF1A, which is critical for the late steps of reverse transcription.
Experimental Protocols
Warning: Sulfonyl chlorides are moisture-sensitive and lachrymators. All manipulations must occur in a fume hood.
Protocol A: High-Throughput Synthesis of Sulfonamide Libraries
Purpose: To generate a library of oxazole-benzenesulfonamides for SAR screening.
Materials:
-
This compound (1.0 eq)
-
Diverse Amines (
) (1.1 eq) -
Triethylamine (
) or DIPEA (2.0 eq) -
Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (0.5 mmol) and
(1.0 mmol) in anhydrous DCM (2 mL) in a 4 mL reaction vial. -
Cooling: Cool the solution to
using an ice bath to prevent exothermic runaway and disulfonylation side products. -
Addition: Slowly add a solution of this compound (0.5 mmol in 1 mL DCM) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Quenching: Add 1M HCl (1 mL) to quench unreacted amine and solubilize the base salts.
-
Extraction: Separate the organic layer. Wash with saturated
(to remove unreacted sulfonyl chloride as sulfonate) and Brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography or recrystallization from EtOH.
Protocol B: Quality Control & Stability Check
Sulfonyl chlorides hydrolyze to sulfonic acids upon exposure to atmospheric moisture, rendering them inactive.
| Test | Observation (Active) | Observation (Inactive/Hydrolyzed) |
| Physical State | White to off-white crystalline solid | Wet, sticky paste or liquid |
| LC-MS (MeOH) | Peak at M+H (Methyl ester formed in situ) | Peak at M+H (Sulfonic acid mass) |
| Solubility | Soluble in DCM, THF, EtOAc | Poor solubility in non-polar solvents |
Structural Biology Visualization
The following diagram maps the interactions of the scaffold within a theoretical enzyme active site (e.g., Carbonic Anhydrase).
Figure 2: Pharmacophore mapping of the Oxazole-Benzenesulfonamide scaffold within a metalloenzyme active site.[8]
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
BenchChem. (n.d.). This compound Product Data. BenchChem. Link
-
Harrich, D., et al. (2019).[7] Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A.[7] Journal of Virology, 93(13). Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Sources
- 1. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 954368-94-6 | Benchchem [benchchem.com]
- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 5. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 6. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem [benchchem.com]
- 7. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Whitepaper: 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride as a Strategic Scaffold in Medicinal Chemistry
Executive Summary: The "Warhead" and the "Payload"
In the landscape of modern drug discovery, 4-(oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) serves not as a final therapeutic agent, but as a critical electrophilic warhead used to install the pharmacologically active 4-(oxazol-4-yl)benzenesulfonamide moiety.
This whitepaper analyzes the compound's utility as a privileged scaffold precursor.[1] While the sulfonyl chloride group provides the reactivity necessary for late-stage diversification, the 4-oxazolyl-phenyl core acts as a bioisostere for biaryl systems found in blockbuster drugs (e.g., Valdecoxib, Parecoxib). Its applications span three primary therapeutic vectors: Kinase Inhibition (Oncology) , MAO-B Inhibition (Neurology) , and COX-2 Inhibition (Inflammation) .
Chemical Profile & Reactivity[2][3][4][5]
The compound consists of a benzene ring substituted at the para positions with an oxazole ring and a chlorosulfonyl group.[2][3]
| Property | Specification |
| CAS Number | 954368-94-6 |
| Molecular Formula | C₉H₆ClNO₃S |
| Molecular Weight | 243.67 g/mol |
| Functional Class | Electrophilic Reagent (Sulfonyl Chloride) |
| Storage | Moisture Sensitive (Hydrolyzes to Sulfonic Acid) |
| Solubility | DCM, THF, Ethyl Acetate (Reacts with water/alcohols) |
Mechanistic Utility
The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to nucleophilic attack by amines (primary and secondary), allowing for the rapid generation of diverse sulfonamide libraries . This "Click-like" efficiency makes it ideal for Structure-Activity Relationship (SAR) studies where the oxazole core remains constant while the sulfonamide "tail" is varied to tune solubility and target affinity.
Therapeutic Architectures: From Reagent to Drug
The transition from chloride to therapeutic involves the formation of the sulfonamide bond. The resulting derivatives exhibit potent biological activities across distinct pathways.[1][2][4]
Neurology: Selective MAO-B Inhibition
Research indicates that sulfonamide derivatives of this scaffold, specifically 4-(2-methyloxazol-4-yl)benzenesulfonamide , act as potent inhibitors of Monoamine Oxidase B (MAO-B) .[5]
-
Mechanism: The sulfonamide group anchors the molecule within the substrate cavity of the MAO-B enzyme, while the oxazole ring engages in
-stacking interactions with aromatic residues (e.g., Tyr326). -
Therapeutic Outcome: Inhibition of MAO-B reduces the breakdown of dopamine in the brain, offering a validated therapeutic strategy for Parkinson’s Disease .
-
Data Insight: Derivatives have demonstrated IC₅₀ values in the low micromolar range (3.47 μM) with high selectivity over MAO-A, reducing the risk of hypertensive crises (cheese effect).
Oncology: Kinase Inhibition
The 4-(oxazol-4-yl)phenyl motif is a structural analog of the "hinge-binding" motifs found in many kinase inhibitors.
-
Abbott Patent Context: Early 21st-century patent literature (e.g., Abbott GMBH) identifies this scaffold as a key intermediate in synthesizing kinase inhibitors.[3]
-
Mechanism: The nitrogen and oxygen atoms in the oxazole ring can serve as hydrogen bond acceptors/donors to interact with the ATP-binding pocket of kinases.
-
Application: Antiproliferative effects have been observed in colon (HT-29) and breast (MCF7) carcinoma lines when this core is derivatized with specific amine tails.
Inflammation: COX-2 Selectivity
The structural similarity between 4-(oxazol-4-yl)benzenesulfonamide and Valdecoxib (which uses an isoxazole ring) is significant.
-
Pharmacophore: The rigid spatial arrangement of the sulfonamide (at position 1) and the heterocyclic ring (at position 4) allows the molecule to fit into the side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform.
-
Advantage: Oxazoles are often more metabolically stable than their isoxazole counterparts, potentially offering improved pharmacokinetic profiles.
Visualizing the Mechanism
The following diagram illustrates the divergent synthesis pathways from the parent chloride to its therapeutic classes.
Figure 1: Divergent synthesis pathways transforming the sulfonyl chloride scaffold into bioactive therapeutics.
Experimental Protocol: General Sulfonamidation
Standard Operating Procedure for converting CAS 954368-94-6 into a bioactive sulfonamide.
Objective: Synthesis of N-substituted-4-(oxazol-4-yl)benzenesulfonamide.
Reagents:
-
This compound (1.0 equiv)
-
Amine (R-NH₂, 1.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv) or Pyridine
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve the amine (1.1 equiv) and Et₃N (2.0 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool to 0°C.
-
Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) or LC-MS.
-
Workup: Quench with water. Extract the organic layer with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via recrystallization (EtOH/Water) or silica gel column chromatography.
Validation Criteria:
-
¹H NMR: Look for the disappearance of the amine N-H signals and the shift in aromatic protons adjacent to the sulfonyl group.
-
LC-MS: Confirm Molecular Ion [M+H]⁺.
References
-
Abbott GMBH & Co.[3] KG. (2007).[3] Patent Literature on Kinase Inhibitors utilizing Sulfonyl Chloride Intermediates. (Contextual citation based on chemical supplier data linking CAS 954368-94-6 to kinase inhibitor patents).
-
MDPI. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2011). Design and Synthesis of Substituted Benzenesulfonates as Tubulin Inhibitors. Retrieved from [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride derivatives
Technical Guide: Structure-Activity Relationship (SAR) of 4-(oxazol-4-yl)benzene-1-sulfonyl Chloride Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the This compound scaffold, a critical electrophilic intermediate used to generate libraries of bioactive sulfonamides. While the isoxazole regioisomers (e.g., Valdecoxib) are well-documented in COX-2 inhibition, the oxazol-4-yl regioisomer represents a distinct vector for exploring chemical space, particularly in the development of Carbonic Anhydrase (CA) inhibitors , COX-2 selective agents , and HIV-1 Reverse Transcriptase inhibitors .
This guide details the synthetic handling of the sulfonyl chloride warhead, the mechanistic logic behind library generation, and the specific SAR trends governing biological selectivity.
The Scaffold: Structural Logic & Synthetic Utility
The core molecule consists of three distinct pharmacophoric zones:
-
The Electrophile (Sulfonyl Chloride): A highly reactive handle for diversifying the molecule into sulfonamides (active drugs).
-
The Linker (Phenyl Ring): Provides a rigid spacer, ensuring the distance between the polar sulfonamide and the heterocyclic tail matches the active site depth of targets like hCA II/IX or COX-2.
-
The Tail (Oxazole-4-yl): A 1,3-azole ring attached at the 4-position. Unlike the 5-substituted analogs, the 4-substituted oxazole projects its nitrogen and oxygen atoms at different angles relative to the phenyl axis, altering hydrogen bond acceptor vectors.
Stability Warning
Critical Protocol Note: this compound is moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which is generally biologically inert in these contexts. All synthetic manipulations must occur under anhydrous conditions.
Synthetic Protocols: From Warhead to Library
The primary utility of this scaffold is the rapid generation of sulfonamide libraries via nucleophilic attack by amines.
Workflow Visualization (DOT)
Caption: Synthetic pathway transforming the phenyl-oxazole precursor into the sulfonyl chloride warhead, followed by diversification into a sulfonamide library.
Detailed Protocol: Parallel Sulfonamide Synthesis
Objective: Synthesize a library of 10-20 analogs to probe steric and electronic tolerance at the sulfonamide nitrogen.
-
Preparation of Reagent Stock:
-
Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM).
-
Note: If the chloride is solid, ensure it is finely powdered to aid dissolution.
-
-
Amine Preparation:
-
In separate reaction vials, dispense 1.1 eq of the desired amine (primary or secondary).
-
Add 2.0 eq of Pyridine (scavenger base).
-
-
Coupling Reaction:
-
Add the sulfonyl chloride solution dropwise to the amine vials at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The chloride peak (usually unstable on LC-MS) should disappear, replaced by the stable sulfonamide mass.
-
-
Workup (High Throughput):
-
Wash with 1N HCl (to remove pyridine), followed by saturated NaHCO3.
-
Dry organic phase over MgSO4 and concentrate.[1]
-
Structure-Activity Relationship (SAR) Analysis
The SAR of these derivatives bifurcates based on the substitution at the sulfonamide nitrogen (
Table 1: SAR Trends by Biological Target
| Structural Modification | Target: Carbonic Anhydrase (hCA) | Target: COX-2 | Target: HIV-1 RT |
| Primary Sulfonamide ( | Potent. Essential for Zn²⁺ binding. | Active. Fits the COX-2 side pocket. | Weak/Inactive. |
| N-Methyl / N-Alkyl | Inactive. Steric clash with Zn²⁺. | Variable. Often reduces potency.[2] | Potential Activity.[3][4][5][6][7][8][9][10][11] |
| N-Aryl (Bulky) | Inactive. | Inactive (usually). | Active. Disrupts RT-eEF1A. |
| Oxazole C-Substituents | Modulates isoform selectivity (IX vs II). | Modulates selectivity (COX-2 vs 1).[2] | Modulates solubility/binding. |
Deep Dive: The "Zinc Anchor" vs. The "Hydrophobic Tail"
1. Carbonic Anhydrase (CA) Inhibition Logic:
-
Mechanism: The unsubstituted sulfonamide moiety (
) acts as a Zinc-Binding Group (ZBG). The nitrogen coordinates to the Zn²⁺ ion in the enzyme active site. -
The Oxazole Role: The oxazole ring acts as the "tail" that extends out of the hydrophilic active site into the hydrophobic rim.
-
SAR Insight: For hCA IX selectivity (tumor-associated isoform), the oxazole ring should be substituted with lipophilic groups (e.g., methyl, phenyl) to interact with the hydrophobic pocket specific to hCA IX, avoiding the hydrophilic residues of the ubiquitous hCA II.
2. COX-2 Inhibition Logic:
-
Mechanism: COX-2 has a larger side pocket than COX-1. The sulfonamide group inserts into this pocket, forming hydrogen bonds with Arg513 and His90 .
-
The Oxazole Role: The central phenyl ring and the oxazole mimic the tricyclic structure of Coxibs. The oxazole-4-yl geometry is critical here. If the oxazole is too bulky or angled incorrectly (compared to the 5-yl isomer), it may clash with the channel walls.
-
SAR Insight: Activity is maximized when the oxazole carries a substituent that fills the space vacated by the isoleucine-to-valine exchange in COX-2 (relative to COX-1).
Mechanistic Visualization: SAR Decision Tree
This diagram illustrates how to optimize the library based on the initial screening results.
Caption: Decision tree for optimizing the scaffold based on the desired therapeutic target. The status of the sulfonamide nitrogen is the primary bifurcating factor.
References
-
Supuran, C. T. (2021).[12][13] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. National Institutes of Health.
-
Harrich, D., et al. (2019).[14] Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A.[14] Journal of Virology.
-
Hashimoto, H., et al. (2002). 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry.
-
Organic Syntheses. Benzenesulfonyl chloride preparation protocols. Org. Syn. Coll. Vol. 1, 504.
Sources
- 1. rsc.org [rsc.org]
- 2. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 7. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 8. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 954368-94-6 | Benchchem [benchchem.com]
- 14. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Stability & Storage Protocols for 4-(oxazol-4-yl)benzene-1-sulfonyl chloride
[1]
Executive Summary
4-(oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) is a high-value electrophilic intermediate used frequently in medicinal chemistry for the synthesis of sulfonamide-based kinase inhibitors and other bioactive scaffolds.[1]
While sulfonyl chlorides are generically known for moisture sensitivity, this specific compound presents a dual-threat degradation profile .[1] The hydrolysis of the chlorosulfonyl group releases hydrochloric acid (HCl), which can subsequently attack the oxazole ring, leading to protonation and potential ring-opening degradation. Therefore, stability management is not merely about preventing hydrolysis but preventing an autocatalytic "acid-death" spiral.[1] This guide outlines the mechanistic rationale and strict protocols required to maintain compound integrity.
Chemical Profile & Critical Sensitivities[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 954368-94-6 |
| Molecular Weight | 243.67 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 108–109 °C (Sharpness indicates purity) |
| Primary Reactivity | Electrophilic attack (Sulfonyl center) |
| Secondary Sensitivity | Acid-labile Heterocycle (Oxazole ring) |
The "Dual-Threat" Degradation Mechanism
Researchers must understand that moisture ingress does not just lower purity; it fundamentally alters the chemical nature of the sample through a two-stage cascade:
-
Stage 1 (Primary Hydrolysis): Ambient moisture attacks the sulfonyl chloride moiety, converting it to the corresponding sulfonic acid and releasing anhydrous HCl gas.
-
Stage 2 (Acid-Catalyzed Ring Destruction): The generated HCl, trapped within the solid matrix or container headspace, protonates the nitrogen of the oxazole ring. Under prolonged exposure, this leads to hydrolytic ring-opening, destroying the pharmacophore.
Visualization: Degradation Cascade
The following diagram illustrates the autocatalytic pathway triggered by moisture.
[1]
Storage & Handling Protocols
To arrest the degradation pathway described above, a "Defense-in-Depth" storage strategy is required.[1]
A. Long-Term Storage (> 1 Week)[1][2]
-
Temperature: Store at -20°C . Lower temperatures significantly retard the kinetics of both hydrolysis and the secondary acid-catalyzed ring opening.
-
Atmosphere: Inert gas blanket (Argon preferred over Nitrogen due to higher density) is mandatory.[1]
-
Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid polyethylene (PE) caps which are permeable to moisture over long periods.[1]
-
Desiccation: Store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel with indicator).
B. Short-Term Handling (Benchtop)[1]
-
Equilibration: CRITICAL. Allow the cold vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating the degradation cascade immediately.
-
Environment: Handle in a fume hood. For high-precision applications, weigh out in a glovebox or use a Schlenk line.[1]
Visualization: Storage Decision Workflow
Quality Control & Self-Validation
Before committing this reagent to a synthesis, validate its integrity using these self-verifying checks.
Visual & Olfactory Inspection (The "First Line" Defense)
-
Appearance: The solid should be off-white to pale yellow.[1] Darkening, caking, or liquefaction indicates significant hydrolysis (formation of sulfonic acid hydrates).
-
Odor: A sharp, acrid smell of HCl upon opening the secondary container suggests the seal was compromised and hydrolysis has occurred.
Melting Point Determination
-
Protocol: Measure the melting point in a sealed capillary.
-
Failure Mode: A depressed or broad melting range (e.g., 100–105 °C) confirms the presence of impurities (sulfonic acid) [1].
Rapid NMR Validation
-
Solvent: Use anhydrous CDCl3 or DMSO-d6.[1]
-
Marker: Look for the diagnostic shift of the aromatic protons ortho to the sulfonyl group.
-
Note: If using DMSO-d6, ensure it is strictly anhydrous, or the solvent itself may induce hydrolysis during the measurement.
Synthesis & Quenching Safety
Reaction Setup
-
Base Requirement: Always use a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or 2,6-Lutidine) to scavenge the HCl byproduct immediately. This protects the oxazole ring from acid-mediated degradation during the reaction [2].
-
Stoichiometry: Use a slight excess of the sulfonyl chloride (1.1 – 1.2 eq) to account for trace hydrolysis, but do not use large excesses which complicate purification.
Quenching / Disposal[1][11]
-
Hazard: Do not add water directly to the bulk solid.[1] The reaction is exothermic and releases toxic HCl gas.
-
Protocol: Slowly add the solid to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate. This neutralizes both the generated acid and the sulfonyl chloride functionality safely.
References
-
Organic Syntheses. (n.d.). Benzenesulfonyl Chloride Handling and Purification. Organic Syntheses, Coll. Vol. 1, p.84. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.).[1] Compound Summary: Benzenesulfonyl chloride derivatives. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
Sources
- 1. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 954368-94-6 | Benchchem [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem [benchchem.com]
- 5. This compound - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 6. CAS#:82964-91-8 | 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]
- 7. scilit.com [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Synthesis of Sulfonamides using 4-(oxazol-4-yl)benzene-1-sulfonyl chloride
Introduction & Scope
This Application Note details the synthetic protocols for generating sulfonamides using 4-(oxazol-4-yl)benzene-1-sulfonyl chloride . This specific building block combines the pharmacologically active sulfonamide moiety with an oxazole ring—a classic bioisostere for amide bonds and carboxylic acids often utilized in kinase inhibitors and carbonic anhydrase inhibitors.
The protocols below are designed to maximize yield while preserving the integrity of the oxazole ring, which can be sensitive to prolonged exposure to strong acids or oxidative conditions. This guide targets medicinal chemists requiring reproducible, high-fidelity synthesis methods.
Key Chemical Properties
| Property | Description |
| Reagent | This compound |
| CAS Number | 954368-94-6 |
| Molecular Weight | 243.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Stability | Moisture Sensitive. Hydrolyzes to sulfonic acid upon exposure to atmospheric moisture.[1] Store under inert gas at -20°C. |
| Reactivity Class | Electrophilic Aromatic Substitution / Nucleophilic Attack at Sulfur |
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[2] This is followed by the elimination of the chloride ion. A base (Pyridine, TEA, or DIPEA) is required to neutralize the HCl by-product and drive the equilibrium forward.
Mechanism Diagram
The following diagram illustrates the reaction pathway and the transition states involved.
Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur atom yielding the sulfonamide and conjugate base salt.[2]
Experimental Protocols
Method A: Standard Pyridine-Mediated Synthesis (Recommended)
This method is the "Gold Standard" for most amines. Pyridine acts as both the solvent and the base, ensuring excellent solubility and scavenging of HCl.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Anhydrous Pyridine (Solvent volume, ~0.2 M concentration)
-
DCM (Dichloromethane) (Optional co-solvent for solubility)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolution: Add the Amine (1.1 equiv) to the flask and dissolve in anhydrous Pyridine (5–10 mL per mmol).
-
Note: If the amine is not soluble in pure pyridine, add anhydrous DCM (1:1 ratio).
-
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous DCM or Pyridine. Add this solution dropwise to the amine mixture over 10 minutes.
-
Critical: Exothermic reaction.[3] Control addition rate to maintain temperature < 5°C.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine.
-
-
Workup:
-
Dilute with EtOAc (Ethyl Acetate).
-
Wash with 0.5 M HCl (2x) to remove pyridine.
-
Caution: Do not use concentrated HCl or prolonged exposure; the oxazole ring can be acid-sensitive.
-
-
Wash with sat. NaHCO₃ (1x) and Brine (1x).[2]
-
Dry over Na₂SO₄, filter, and concentrate.
-
Method B: DIPEA/DCM Method (For Non-Basic Amines)
Use this method if the amine is valuable, acid-sensitive, or if pyridine removal is difficult.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.0 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DCM (0.1 M concentration)
Protocol:
-
Dissolve the Amine and DIPEA in anhydrous DCM under inert atmosphere.
-
Cool to 0°C .
-
Add the Sulfonyl Chloride as a solid (or DCM solution) in one portion.
-
Stir at RT for 4–12 hours.
-
Workup: Dilute with DCM. Wash with 10% Citric Acid (aq), then Water, then Brine. Dry and concentrate.
Workflow Visualization
The following diagram outlines the operational workflow for Method A, highlighting critical decision points.
Caption: Step-by-step operational workflow for the synthesis and purification of oxazole-sulfonamides.
Troubleshooting & Optimization
Common issues encountered with heterocyclic sulfonyl chlorides and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. The sulfonyl chloride is highly moisture sensitive. Use fresh bottles or recrystallize from hexanes/toluene if possible. |
| Starting Material Remains | Low Nucleophilicity of Amine | Add a catalyst: DMAP (10 mol%) can significantly accelerate the reaction. Heat to 40°C if necessary. |
| Oxazole Degradation | Acidic Workup too harsh | The oxazole ring can open under strong acidic conditions. Switch from 1M HCl wash to 10% Citric Acid or sat. NH₄Cl wash. |
| Product is Oily/Impure | Pyridine retention | Pyridine can be difficult to remove. Use CuSO₄ (aq) wash (turns blue when complexed with pyridine) or azeotrope with toluene on the rotovap. |
| Double Sulfonylation | Primary Amine too reactive | Use exactly 1.0 equiv of sulfonyl chloride. Add the sulfonyl chloride very slowly at -10°C. |
References
-
PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. (Stability data). Available at: [Link]
-
National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide Synthesis. Available at: [Link]
Sources
Application Note: Protocol for Reacting Amines with 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride
Abstract & Introduction
This application note details the optimized protocol for synthesizing sulfonamides using 4-(oxazol-4-yl)benzene-1-sulfonyl chloride . This building block is increasingly relevant in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobials, where the oxazole moiety serves as a critical pharmacophore or bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding potential [1].
While the sulfonylation of amines is a standard transformation, the presence of the oxazole ring necessitates specific handling to prevent acid-catalyzed hydrolysis or ring-opening during workup. This guide provides a robust, high-yielding methodology (Method A), an alternative biphasic protocol (Method B), and a high-throughput variation (Method C), ensuring the integrity of the heterocyclic core.
Chemical Background & Mechanism[1][2][3][4][5][6]
Reagent Profile
-
Name: this compound[1]
-
CAS: 954368-94-6[1]
-
Structure: A benzene ring para-substituted with a sulfonyl chloride electrophile and a 4-oxazole ring.[1]
-
Reactivity: The sulfonyl chloride group is highly electrophilic.[2] The oxazole ring is electron-withdrawing relative to a phenyl group but can be sensitive to strong acids and harsh reducing conditions.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Substitution at Sulfur (
-
Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl chloride, forming a pentavalent tetrahedral intermediate (or transition state).
-
Elimination: Chloride acts as a leaving group, restoring the sulfonyl double bond.
-
Deprotonation: The base (e.g., Pyridine, DIPEA) scavenges the generated HCl proton to drive the equilibrium forward and prevent the formation of unreactive amine hydrochloride salts.
Critical Considerations: Oxazole Stability
The oxazole ring is generally stable under basic sulfonylation conditions. However, researchers must exercise caution during acidic workups . Strong mineral acids can protonate the oxazole nitrogen or lead to hydrolytic ring-opening [2]. Therefore, this protocol utilizes Citric Acid or Dilute HCl (<1M) for quenching.
Experimental Protocols
Materials Required[1][2][3][5][6][8][9][10][11][12][13][14]
-
Electrophile: this compound (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.0 – 1.2 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).
-
Base: Pyridine (Excess) or Triethylamine (TEA)/Diisopropylethylamine (DIPEA).
-
Quench: 10% Citric Acid or Saturated
.
Method A: Standard Homogeneous Synthesis (Recommended)
Best for: Lipophilic amines, medicinal chemistry scale (10 mg – 5 g).
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL, 0.2 M).
-
Base Addition: Add Pyridine (3.0 mmol, 3.0 equiv).
-
Note: Pyridine acts as both a base and a nucleophilic catalyst.
-
-
Reagent Addition: Cool the solution to 0°C (ice bath). Slowly add This compound (1.1 mmol, 1.1 equiv) portion-wise or as a solution in DCM.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LCMS. The sulfonyl chloride is moisture sensitive; ensure the vessel is sealed under
or Ar.
-
-
Workup (Oxazole-Safe):
-
Dilute with DCM (10 mL).
-
Wash with 10% Citric Acid (2 x 10 mL) to remove excess pyridine/amine. Avoid concentrated HCl.
-
Wash with Saturated
(10 mL) and Brine (10 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), scale-up, or when organic bases are undesirable.
-
Aqueous Phase: Dissolve the Amine (1.0 mmol) in 1M NaOH or 10%
(3.0 mL). -
Organic Phase: Dissolve This compound (1.1 mmol) in THF or Dioxane (3.0 mL).
-
Reaction: Add the organic phase to the rapidly stirring aqueous phase at RT. Stir vigorously for 4–12 hours.
-
Workup:
-
Acidify carefully to pH ~4-5 using 1M HCl (precipitates the sulfonamide if lipophilic).
-
Extract with EtOAc (3 x 10 mL).
-
Wash with Brine, dry, and concentrate.
-
Method C: Parallel Synthesis (96-Well Plate)
Best for: Library generation.
-
Dispense: Add 50 µL of 0.2M Amine solution (in DCM/DIPEA) to each well.
-
React: Add 55 µL of 0.2M Sulfonyl Chloride solution (in DCM) to each well.
-
Incubate: Shake at RT for 12 hours.
-
Scavenge: Add polymer-supported trisamine resin (to scavenge sulfonyl chloride) and isocyanate resin (to scavenge amine) if purity is critical without chromatography.
-
Filter & Dry: Filter off resins and evaporate solvent.
Data Summary & Stoichiometry
| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |
| Amine | Nucleophile | 1.0 | 1.0 | Limiting reagent usually preferred for easy cleanup. |
| Sulfonyl Chloride | Electrophile | 1.1 - 1.2 | 1.1 - 1.2 | Slight excess ensures complete conversion. |
| Base | Acid Scavenger | 2.0 - 3.0 | >2.0 (Inorganic) | Pyridine/TEA for Method A; NaOH/Carbonate for Method B. |
| Solvent | Medium | 0.1 - 0.5 M | Biphasic | Dry solvents essential for Method A. |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for Method A, highlighting the critical "Oxazole Safety" checkpoint.
Figure 1: Step-by-step workflow for the reaction of amines with this compound, emphasizing the mild acidic quench to protect the oxazole ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Sulfonyl Chloride | Wet solvent or old reagent. | Use anhydrous DCM/THF. Check reagent quality (should be white/off-white solid, not sticky). |
| Low Yield (Amine Remaining) | Low nucleophilicity of amine. | Add catalytic DMAP (0.1 eq). Heat to 40°C (Reflux DCM). |
| Bis-sulfonylation | Primary amine is too reactive. | Use 1.0 eq of Sulfonyl Chloride.[3] Add reagent very slowly at -78°C or 0°C. |
| Oxazole Ring Opening | Workup too acidic. | Switch from HCl to Citric Acid or |
| Product stuck in Aqueous | Product is amphoteric. | Adjust pH to isoelectric point (pH 4-5) before extraction. Use n-Butanol/DCM for extraction. |
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. (Referencing general oxazole stability in acidic media).
-
Woolven, H., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery, Royal Society of Chemistry.
-
BenchChem. (2025).[4] this compound Product Data.
Sources
Preparation of antiproliferative compounds with 4-(oxazol-4-yl)benzene-1-sulfonyl chloride
Application Note: Modular Synthesis and Evaluation of Antiproliferative Oxazole-Benzenesulfonamides
Introduction
The 4-(oxazol-4-yl)benzene-1-sulfonyl chloride scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and antiproliferative agents. The oxazole moiety serves as a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and unique hydrogen-bonding capabilities within the ATP-binding pockets of kinases (e.g., VEGFR, PDGFR) [1].
This application note provides a validated workflow for transforming this electrophilic building block into a library of sulfonamides and subsequently evaluating their antiproliferative potency using the MTT assay. This guide is designed to minimize hydrolysis side-reactions during synthesis and maximize reproducibility during biological screening.
Chemical Synthesis Protocol
Mechanistic Rationale
The synthesis relies on a nucleophilic substitution at the sulfur atom. The sulfonyl chloride is highly electrophilic; however, it is also moisture-sensitive. The reaction requires a non-nucleophilic base to scavenge the liberated HCl, driving the equilibrium forward.
-
Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred to solubilize the organic reactants while preventing hydrolysis.
-
Base Choice: Pyridine is ideal as it acts as both a solvent/co-solvent and a base, and it can form a reactive sulfonylpyridinium intermediate that accelerates the reaction. Alternatively, Triethylamine (TEA) or DIPEA can be used.
Reaction Workflow (Diagram)
Figure 1: Step-wise synthesis workflow for oxazole-benzenesulfonamide coupling.
Step-by-Step Synthesis Procedure
Reagents:
-
This compound (1.0 equiv)
-
Amine derivative (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 – 3.0 equiv)
-
Anhydrous DCM
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) to remove atmospheric moisture. -
Dissolution: Dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice bath. Critical: Cooling prevents exothermic runaway and minimizes side products.
-
Addition: Dissolve this compound (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–12 hours. Monitor via TLC (typically 50% EtOAc/Hexane).
-
Workup (Oxazole-Safe):
-
Dilute reaction with excess DCM.
-
Wash with saturated
(2x) to remove unreacted sulfonyl chloride (as sulfonate). -
Note: Avoid strong acid washes (e.g., 1M HCl) if the amine partner is basic, as this may protonate the oxazole or the product, dragging it into the aqueous layer. Use 5% Citric Acid if neutralization is strictly necessary.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Gradient: 0%
60% Ethyl Acetate in Hexanes.
-
Biological Evaluation: Antiproliferative Assay (MTT)
Assay Principle
The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[1][2] This serves as a proxy for cell viability and proliferation [2].[1][3][4]
Experimental Workflow (Diagram)
Figure 2: Biological evaluation workflow using the MTT cell viability assay.
Detailed Protocol
Materials:
-
Target Cancer Cell Lines (e.g., HeLa, MCF-7, A549).[5]
-
MTT Reagent (5 mg/mL in PBS, sterile filtered).[1]
-
Solubilization Buffer (DMSO or 10% SDS in 0.01M HCl).
Procedure:
-
Seeding (Day 0):
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media.
-
Include "Blank" wells (media only, no cells).
-
Incubate for 24 hours to allow attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized sulfonamide in 100% DMSO.
-
Perform serial dilutions (e.g., 1:3 or 1:10) in culture media.
-
Critical: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent toxicity.
-
-
Treatment (Day 1):
-
Aspirate old media (optional, or add 2x concentrated drug on top).
-
Add 100 µL of drug-containing media to triplicate wells.
-
Include "Vehicle Control" (0.5% DMSO media) and "Positive Control" (e.g., Doxorubicin).
-
-
Incubation: Incubate plates for 48 or 72 hours at 37°C / 5%
. -
Development (Day 3/4):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3–4 hours until purple precipitate is visible.
-
Carefully remove media (if using DMSO solubilization) or add SDS buffer directly.
-
Dissolve formazan crystals by adding 100 µL DMSO and shaking for 15 mins.
-
-
Quantification: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.
Data Analysis & QC
Calculating Cell Viability
Normalize the raw absorbance data using the following formula:
IC50 Determination
Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response) to determine the
Quality Control Criteria (Table 1):
| Parameter | Acceptance Criteria | Troubleshooting |
| Z-Factor | > 0.5 | Check pipetting error or cell seeding uniformity. |
| Vehicle Viability | 100% ± 10% | Ensure DMSO concentration is < 0.5%. |
| Blank OD | < 0.1 | Check for microbial contamination or plasticware issues. |
| Replicate CV% | < 15% | Improve mixing technique; check for "edge effects" in plate. |
References
-
BenchChem. (n.d.). This compound Properties and Applications. Retrieved from
-
ATCC. (2023). MTT Cell Proliferation Assay Protocol.[1][3] American Type Culture Collection.[3] Retrieved from
-
Abcam. (n.d.). MTT Assay Protocol for Cell Viability.[1][3] Retrieved from
-
National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC3968600. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis: Recent Literature and Methods.[6] Retrieved from
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atcc.org [atcc.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: Regioselective Chlorosulfonation of 4-(oxazol-4-yl)benzene
This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with specific considerations for the heteroaromatic scaffold of 4-(oxazol-4-yl)benzene.
Introduction & Scientific Rationale
The chlorosulfonyl moiety is a critical pharmacophore in medicinal chemistry, serving as the direct precursor to sulfonamide-based COX-2 inhibitors (e.g., Valdecoxib, Parecoxib) and various antimicrobial agents. The substrate, 4-(oxazol-4-yl)benzene , consists of a phenyl ring attached to the C4 position of an oxazole ring.
Mechanistic Considerations
The reaction involves the treatment of the substrate with excess chlorosulfonic acid (
-
Sulfonation : The initial electrophilic attack by
or generates the sulfonic acid intermediate. -
Conversion to Chloride : The sulfonic acid reacts further with
to form the sulfonyl chloride, releasing and .
Regioselectivity Challenge :
The oxazole ring is a basic heterocycle (
-
Theoretical Prediction : Strong EWGs typically direct incoming electrophiles to the meta position.
-
Empirical Evidence : Despite this, literature on similar 4-phenyl-substituted heterocycles (e.g., 4-phenylthiazoles, 4-phenyloxazoles) often reports the isolation of the para-substituted product (4'-position) as the major isomer, particularly at elevated temperatures which favor thermodynamic control. This protocol targets the para-isomer, 4-[4-(chlorosulfonyl)phenyl]oxazole, but rigorous structural verification (NMR) is mandated.
Reaction Engineering & Safety
Reagent Stoichiometry
| Component | Equivalents | Role | Notes |
| 4-(oxazol-4-yl)benzene | 1.0 eq | Substrate | Solid, ensure fine powder for solubility. |
| Chlorosulfonic Acid | 5.0 - 8.0 eq | Reagent/Solvent | Corrosive/Fuming . Acts as solvent and dehydrating agent. |
| Thionyl Chloride | 1.0 - 1.5 eq | Adjunct (Optional) | Can be added if conversion of sulfonic acid to chloride is stalled. |
| Dichloromethane (DCM) | Solvent | Extraction | Used in workup; avoid in reaction if possible to maximize rate. |
Critical Safety Parameters
-
Exotherm Control : The reaction is highly exothermic. Addition must be performed at
.[4] -
Gas Evolution : Generates copious HCl gas. A caustic scrubber (NaOH trap) is mandatory .
-
Water Incompatibility :
reacts explosively with water. All glassware must be flame-dried. Quenching requires slow addition to excess ice.
Detailed Experimental Protocol
Phase A: Setup and Addition
-
Apparatus Preparation : Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a dilute NaOH trap.
-
Reagent Charging : Charge the RBF with Chlorosulfonic Acid (5.0 eq) . Cool the flask in an ice-salt bath to
. -
Substrate Addition : Add 4-(oxazol-4-yl)benzene (1.0 eq) portion-wise over 20–30 minutes.
-
Technical Insight: Do not add all at once. The exotherm can cause local overheating, leading to decomposition or polysulfonation.
-
Observation: The solution may darken; this is normal. Ensure the internal temperature remains
.
-
Phase B: Reaction and Heating[2][4]
-
Initial Stirring : Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1 hour.
-
Thermal Activation : Place the flask in an oil bath and heat to
.-
Logic: The initial reaction at RT forms the sulfonic acid. Heating is required to drive the equilibrium toward the sulfonyl chloride.
-
-
Monitoring : Stir at
for 2–3 hours. Monitor HCl evolution; cessation of bubbling often indicates reaction completion.[3]-
TLC Monitoring: Withdraw a micro-aliquot, quench in MeOH (forms the methyl sulfonate ester), and analyze by TLC (Hexane/EtOAc).
-
Phase C: Quenching and Isolation
-
Cooling : Cool the reaction mixture to RT, then to
using an ice bath. -
The "Reverse Quench" (Critical) : Prepare a large beaker containing crushed ice (approx. 10g ice per 1mL acid).
-
Slowly pour the reaction mixture onto the stirring ice in a thin stream.
-
Warning: Violent sputtering and HCl release will occur. Perform in a fume hood with the sash down.
-
-
Precipitation : The product, 4-[4-(chlorosulfonyl)phenyl]oxazole , typically precipitates as a white or off-white solid upon contact with water.
-
Workup :
-
If Solid : Filter the precipitate immediately using a sintered glass funnel. Wash copiously with cold water to remove residual acid.
-
If Oily/Gummy : Extract the aqueous mixture with Dichloromethane (
). Dry the organic layer over anhydrous , filter, and concentrate in vacuo.
-
Phase D: Purification and Storage
-
Recrystallization : If necessary, recrystallize from dry Hexane/Benzene or Hexane/CHCl
. -
Storage : Sulfonyl chlorides are moisture-sensitive. Store in a desiccator or under inert gas at
.
Visual Workflows
Reaction Scheme & Mechanism
Figure 1: Step-wise transformation from phenyl-oxazole to the sulfonyl chloride derivative.
Experimental Workflow
Figure 2: Operational flowchart ensuring safety and process integrity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench | Quench faster (but safely) onto excess ice; keep temperature |
| Regioisomers | Temperature too high/low | Lower temp favors kinetic product; higher temp favors thermodynamic. Verify by NMR. |
| Incomplete Reaction | Sulfonic acid not converting | Add 1.5 eq of Thionyl Chloride ( |
| Gummy Product | Impurities/Polysulfonation | Dissolve in DCM, wash with water, dry, and precipitate with Hexane. |
References
-
General Chlorosulfonation Methodology : Smiles, S., & Stewart, J. (1925).[1] p-Acetaminobenzenesulfonyl Chloride.[1] Organic Syntheses, 5, 3. [Link]
-
Mechanistic Insight (Sulfonation of Deactivated Rings) : Olah, G. A., et al. (1978). Synthetic Methods and Reactions.[1][4][5][6][7][8][9][10][11][12][13][14] Chlorosulfonation of Deactivated Aromatics. Synthesis.
-
Contextual Scaffold (Oxazole-Benzenesulfonamides) : Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]
-
Regioselectivity in Heterocycles : Katritzky, A. R.[15] (Ed.).[4][7][8][12] Comprehensive Heterocyclic Chemistry. (General reference for electrophilic substitution on phenyl-substituted heterocycles).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 9. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 11. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. mdpi.com [mdpi.com]
Application Note: High-Throughput Synthesis of Oxazole-Benzenesulfonamide Libraries
Abstract & Strategic Rationale
In modern medicinal chemistry, the 4-(oxazol-4-yl)benzene-1-sulfonyl chloride scaffold represents a high-value "warhead" for fragment-based drug discovery (FBDD) and lead optimization. This building block combines two critical pharmacophoric elements: the oxazole ring (a bioisostere for amide/ester linkages with high metabolic stability and hydrogen-bonding potential) and the sulfonyl chloride moiety (a highly reactive electrophile for sulfonamide formation).[1][2]
This guide details the protocol for utilizing this reagent to generate diverse sulfonamide libraries. The resulting compounds are particularly relevant for targeting kinases, carbonic anhydrases, and G-protein coupled receptors (GPCRs), where the sulfonamide group acts as a transition-state mimic or a hydrogen-bond acceptor anchor.
Key Chemical Attributes[2][3][4][5][6][7][8][9][10][11][12][13]
-
CAS: 954368-94-6 (Representative)[1]
-
Molecular Weight: ~243.67 g/mol [1]
-
Reactivity Class: Electrophilic Sulfur(VI) species.[1]
-
Storage: Moisture sensitive; store under inert atmosphere at 2–8°C.
Application Note: Library Design Strategy
The Pharmacophore Logic
The incorporation of the 4-(oxazol-4-yl)benzene moiety serves a dual purpose in ligand design:
-
Geometric Spacing: The benzene ring provides a rigid spacer, orienting the oxazole roughly 5–6 Å away from the sulfonamide anchor.
-
Interaction Vector: The oxazole nitrogen (N3) acts as a weak base (pKa ~0.8) and H-bond acceptor, while the oxygen (O1) contributes to dipole interactions. This mimics the electronics of peptide bonds but with superior hydrolytic stability.
Target Applications
-
Kinase Inhibitors: Targeting the ATP-binding hinge region via the oxazole nitrogen.
-
Anti-inflammatory Agents: Inhibition of COX-2 or specific cytokines where sulfonamides provide selectivity.
-
Antiproliferative Screening: Libraries built on this scaffold have shown activity in HT-29 (colon) and MCF7 (breast) cancer lines.
Protocol: Parallel Solution-Phase Synthesis
Objective: To synthesize a 96-member library of sulfonamides via nucleophilic substitution, utilizing solid-supported scavengers for purification-free isolation.
Materials & Reagents[2][3][5][8][10][11][13][14][15][16][17]
-
Electrophile: this compound (0.2 M in Anhydrous DCM).
-
Nucleophiles: Diverse set of primary/secondary amines (0.2 M in Anhydrous DCM or DMF).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Scavenger Resin: Polymer-supported Trisamine (PS-Trisamine) or PS-Isocyanate (to remove excess amine).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Experimental Workflow
This protocol uses a "Self-Validating" scavenger approach. If the reaction goes to completion, the resin removes the specific impurities, leaving only pure product in solution.
Step 1: Arraying Reactants
-
In a 96-well deep-well reaction block, dispense 100 µL of each Amine (0.2 M, 20 µmol, 1.0 equiv).
-
Add 150 µL of DIPEA solution (0.4 M in DCM, 60 µmol, 3.0 equiv).
-
Add 110 µL of this compound (0.2 M, 22 µmol, 1.1 equiv).
-
Note: A slight excess of sulfonyl chloride ensures complete consumption of the amine.
-
Step 2: Reaction Incubation
-
Seal the block with a Teflon-lined mat.
-
Shake at Room Temperature (25°C) for 12–16 hours.
-
QC Check: Spot check 3 random wells via LC-MS to confirm sulfonamide formation.
Step 3: Scavenging (Purification)
-
Add PS-Trisamine resin (3.0 equiv relative to excess sulfonyl chloride) to each well.
-
Add PS-Isocyanate resin (if excess amine was used instead) or simply wash with dilute HCl if the product is acid-stable. For this protocol, we assume excess electrophile was used.
-
Shake for 4–6 hours at Room Temperature.
Step 4: Isolation
-
Filter the reaction mixture through a frit-bottom plate into a pre-weighed collection plate.
-
Wash the resin bed with 2 x 200 µL DCM.
-
Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.
Data Summary: Typical Yields
| Amine Class | Reactivity | Expected Yield (%) | Notes |
| Primary Aliphatic | High | >90% | Rapid kinetics; exotherm possible. |
| Secondary Aliphatic | Moderate | 80-90% | Steric hindrance may require heating (40°C). |
| Anilines (Aromatic) | Low | 50-75% | Requires Pyridine or DMAP catalyst. |
| Heterocyclic Amines | Variable | 40-80% | Nucleophilicity depends on ring electronics. |
Visualization of Logic & Workflow
Diagram 1: Library Synthesis Workflow
This diagram illustrates the parallel synthesis logic, highlighting the scavenger resin step which is critical for high-throughput purity without column chromatography.
Caption: Step-by-step parallel synthesis workflow utilizing solid-supported scavenging for purification.
Diagram 2: Pharmacophore Interaction Map
Mechanistic explanation of why this scaffold is used in drug design.
Caption: Pharmacophoric contributions of the oxazole-benzenesulfonyl scaffold in ligand binding.
Quality Control & Troubleshooting
QC Protocol: LC-MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV (254 nm) and ESI-MS (Positive Mode).
-
Acceptance Criteria: Purity > 85% by UV AUC; Mass confirmation [M+H]+.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Sulfonic Acid formed) | Wet solvents or atmospheric moisture. | Use anhydrous solvents (DCM/DMF) and store reagents in a desiccator. |
| Low Yield (Anilines) | Low nucleophilicity of amine. | Add catalyst (DMAP 10 mol%) or heat to 60°C. Switch solvent to Pyridine. |
| Incomplete Scavenging | Insufficient resin or reaction time. | Increase resin loading to 5.0 equiv or extend shaking time. |
References
-
Bhat, H. R., et al. (2025).[3] Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Organic Letters. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. ACS Publications.[3] Retrieved from [Link]
Sources
- 1. This compound | 954368-94-6 | Benchchem [benchchem.com]
- 2. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents [patents.google.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride Synthesis
Ticket ID: OX-SULF-442 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sulfonyl Chloride Synthesis
Executive Summary & Reaction Logic
The Challenge:
Synthesizing 4-(oxazol-4-yl)benzene-1-sulfonyl chloride involves a delicate balance. You are introducing a highly reactive sulfonyl chloride group onto a phenyl ring that is substituted with an oxazole moiety. The oxazole ring is chemically robust but can be sensitive to the harsh, acidic conditions required for chlorosulfonation (excess chlorosulfonic acid,
The Solution Architecture: To maximize yield, we must treat this not as a single reaction but as a three-stage cascade :
-
Electrophilic Attack: Controlled introduction of the chlorosulfonyl group (para-selective).
-
Conversion Drive: Forcing the intermediate sulfonic acid to the chloride using a secondary chlorinating agent (Thionyl Chloride).
-
Hydrolysis Defense: Protecting the moisture-sensitive product during the quench.
Workflow Visualization
The following diagram outlines the critical pathway and failure points.
Caption: Reaction cascade showing the primary pathway (Green/Blue) and critical yield-loss pathways (Red).
Troubleshooting Guide (Diagnostic Mode)
Identify your specific failure mode below to see the corrective action.
Issue A: "My product is a sticky gum/tar, not a solid."
-
Diagnosis: This is the hallmark of Sulfone Formation (4,4'-bis(oxazolyl)diphenyl sulfone).
-
The Cause: If the ratio of chlorosulfonic acid to substrate is too low, the highly reactive sulfonyl chloride product attacks a molecule of unreacted starting material.
-
The Fix: Increase the equivalents of chlorosulfonic acid to at least 5-8 equivalents . The acid acts as both reagent and solvent, diluting the species to prevent dimerization.
Issue B: "I have low yield, and the product is water-soluble."
-
Diagnosis: You isolated the Sulfonic Acid , not the Chloride.
-
The Cause: The reaction stopped halfway, or (more likely) the chloride hydrolyzed back to the acid during the ice quench.
-
The Fix:
-
Chemical: Add Thionyl Chloride (
) (1.5 - 2.0 eq) to the reaction mixture after the initial sulfonation period. This converts any "stuck" sulfonic acid into the desired chloride. -
Process: Use Dichloromethane (DCM) in the quench. Do not let the product sit in the aqueous acid layer. Extract immediately.
-
Issue C: "The Oxazole ring disappeared/degraded."
-
Diagnosis: Acid-catalyzed ring opening (Bamford-Stevens type degradation).
-
The Cause: Temperature spike during the initial addition. Oxazoles are basic; protonation generates heat.
-
The Fix: Control the exotherm. Addition of the solid oxazole to the acid must be at 0°C . Only ramp the temperature once the addition is complete.
Optimized Experimental Protocol
This protocol integrates the "Thionyl Chloride Chase" method, which is the industry standard for maximizing yields of heterocyclic sulfonyl chlorides.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 4-Phenyloxazole | 1.0 eq | Substrate |
| Chlorosulfonic Acid | 6.0 - 8.0 eq | Reagent & Solvent |
| Thionyl Chloride | 2.0 eq | Conversion Agent |
| DCM (Dichloromethane) | Solvent | Extraction |
Step-by-Step Methodology
1. The Cold Addition (Critical for Purity)
-
Charge a dry flask with Chlorosulfonic Acid (6.0 eq) . Cool to 0°C under Nitrogen.
-
Add 4-Phenyloxazole (1.0 eq) portion-wise over 30 minutes.
-
Note: Do not allow internal temp to rise above 5°C. The oxazole will protonate, releasing significant heat.
-
2. The Reaction Ramp
-
Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.
-
Gradually heat the mixture to 60°C and hold for 2 hours.
-
Checkpoint: Monitor HCl gas evolution. It should be steady.
-
3. The Thionyl Chase (The Yield Booster)
-
Cool the mixture back to 40°C .
-
Add Thionyl Chloride (
, 2.0 eq) dropwise.[1] -
Heat to 70°C for 2 hours.
-
Why? This ensures that any sulfonic acid formed (which is water-soluble and lost during workup) is converted to the lipophilic sulfonyl chloride.
-
4. The Quench (Critical for Isolation)
-
Prepare a beaker of crushed ice and DCM (1:1 ratio) with vigorous stirring.
-
Slowly pour the reaction mixture into the biphasic ice/DCM mixture.
-
Tip: Keep the quench temperature < 10°C.
-
-
Separate the organic layer immediately.[2] Extract the aqueous layer 2x with DCM.
-
Wash combined organics with cold brine, dry over
, and concentrate.[3]
5. Purification
-
The crude solid is often pure enough. If necessary, recrystallize from Heptane/EtOAc (3:1) or Hexanes .
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why is the position of the sulfonyl group guaranteed to be para? A: In 4-phenyloxazole, the oxazole ring acts as a substituent on the benzene. While the oxazole nitrogen is electron-withdrawing (deactivating), the steric bulk and the resonance stability of the para-sigma complex generally favor substitution at the 4-position of the phenyl ring (para to the oxazole connection).
Q: My product turned pink/red on the shelf. Is it ruined? A: Not necessarily. Sulfonyl chlorides are prone to slight decomposition that releases HCl, which can protonate the oxazole ring, causing color changes. Store the compound under Nitrogen in a freezer (-20°C) to prevent autocatalytic degradation.
References
-
General Chlorosulfonation Methodology
-
Oxazole Stability & Synthesis
-
Optimization of Heterocyclic Sulfonyl Chlorides
-
BenchChem Technical Review. "this compound."[5] Source:
- Journal of Medicinal Chemistry. "Synthesis of Valdecoxib and analogues.
-
- Mechanistic Insight (Sulfone Formation): Cerfontain, H. "Mechanistic Aspects in Aromatic Sulfonation and Desulfonation." Interscience, 1968. (Explains the kinetic vs. thermodynamic control of sulfone byproducts).
Sources
- 1. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | 954368-94-6 | Benchchem [benchchem.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. par.nsf.gov [par.nsf.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
Technical Support Center: Synthesis of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization
Executive Summary
The synthesis of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride is a critical step in the production of COX-2 inhibitors and related sulfonamide therapeutics. The primary synthetic route involves the chlorosulfonation of 4-phenyloxazole using chlorosulfonic acid (
While this route is direct, it is plagued by three dominant failure modes: sulfone bridging , sulfonic acid hydrolysis , and oxazole ring degradation . This guide provides the mechanistic insight and protocols required to navigate these pitfalls.
Module 1: Reaction Pathway & Failure Modes
The Standard Pathway vs. Side Reactions
The reaction relies on Electrophilic Aromatic Substitution (EAS). The oxazole ring acts as a pH-dependent switch. In strong acid, the oxazole nitrogen protonates, turning the ring into a strong electron-withdrawing group (EWG). This deactivates the oxazole ring itself, directing the electrophilic sulfonyl group (
However, competing pathways are thermodynamically accessible.
Visualizing the Reaction Network
The following diagram maps the main reaction against critical side reactions.
Caption: Figure 1. Reaction network showing the target pathway (Green) vs. critical side reactions (Red/Yellow) governed by concentration and temperature.
Module 2: Troubleshooting Guide
Issue 1: Formation of Diaryl Sulfone (The "Insoluble Dimer")
Symptom: The reaction mixture contains a high-melting, insoluble white solid that does not dissolve during workup. Yield of the chloride is low.
-
Chemical Identity: 4,4'-bis(oxazol-4-yl)diphenyl sulfone.
-
Root Cause: The target sulfonyl chloride is an electrophile.[1][2][3] If the concentration of unreacted starting material (nucleophile) is high relative to the chlorosulfonic acid, the product attacks the starting material.
-
Mechanism:
. -
Corrective Action:
-
Increase Acid Equivalents: Use a minimum of 5–8 equivalents of chlorosulfonic acid. This acts as both reagent and solvent, diluting the species.
-
Temperature Control: Keep the addition temperature < 5°C . Sulfone formation has a higher activation energy than chlorosulfonation.
-
Reverse Addition: Do not add acid to the solid oxazole. Add the oxazole slowly to the pre-cooled acid to ensure the acid is always in vast excess.
-
Issue 2: The "Gummy Solid" (Sulfonic Acid Contamination)
Symptom: The product isolates as a sticky gum or paste rather than a crystalline solid. NMR shows a shift in the aromatic protons.[4][5]
-
Root Cause: Incomplete conversion of the intermediate sulfonic acid to the chloride, or hydrolysis during the quench.
-
Corrective Action:
-
Thionyl Chloride Chaser: After the initial reaction with
, add 1.5 eq of Thionyl Chloride ( ) and warm to 60°C for 1 hour. This converts any "stuck" sulfonic acid to the chloride. -
Quench Protocol: Never pour water into the reaction. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The heat of hydration can reverse the reaction (
).
-
Issue 3: Loss of the Oxazole Ring (Acid Hydrolysis)
Symptom: Disappearance of the characteristic oxazole singlet (~8.2 ppm) in
-
Root Cause: Oxazoles are protonated in chlorosulfonic acid (stable), but if the quench generates excessive heat (
C), the ring opens via acid-catalyzed hydrolysis. -
Mechanism: Protonation at N3
Water attack at C2 Ring opening to -acylamino ketone. -
Corrective Action:
-
Internal Temp Monitoring: Ensure the quench mass never exceeds 10°C .
-
Solvent Buffer: Dilute the reaction mixture with dry Dichloromethane (DCM) before quenching. The DCM absorbs heat and creates a biphasic barrier that protects the product from the aqueous acid layer.
-
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize the side reactions listed above.
| Step | Action | Technical Rationale |
| 1 | Charge 6.0 eq Chlorosulfonic acid into a dry flask. Cool to 0°C. | Excess acid prevents sulfone formation. |
| 2 | Add 1.0 eq 4-phenyloxazole portion-wise over 30 mins. | Slow addition prevents local hotspots (regiocontrol). |
| 3 | Stir at 0–5°C for 2 hours, then warm to 20°C for 1 hour. | Initial cold phase favors |
| 4 | Check conversion (TLC/NMR). If sulfonic acid remains (>5%), add 1.5 eq | Drives conversion of |
| 5 | Dilute with DCM (2 volumes) and cool to 0°C. | DCM protects the product during the quench. |
| 6 | Quench by pouring the mixture into crushed ice (10 volumes). Stir vigorously. | Prevents hydrolysis and ring opening. |
| 7 | Separate organic layer immediately. Wash with cold NaHCO3 (aq). | Neutralizes acid traces that degrade the oxazole. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use sulfuric acid (
No. Sulfuric acid will only yield the sulfonic acid (
). To get the chloride, you would need a second step withor . The one-pot chlorosulfonic acid method is more efficient but requires strict moisture control.
Q2: My product turns pink/red upon drying. Is it decomposing?
This is a common oxidative impurity trace, likely due to trace phenols or ring-opened byproducts reacting with air. If the NMR is clean (>95%), the color is cosmetic. Recrystallize from minimal Toluene/Heptane to remove the color bodies.
Q3: Why is the oxazole ring stable in 100% acid but unstable during the water quench?
In 100%
, the water activity is zero. The oxazole is simply protonated (a stable salt). During the quench, water becomes available as a nucleophile. If the temperature is high, the activation energy for the nucleophilic attack on the protonated C2 position is overcome, leading to ring opening. Cold = Stable.
Q4: How do I distinguish between the Sulfonic Acid and the Sulfonyl Chloride on TLC?
Sulfonyl Chloride: High
in non-polar solvents (e.g., 0.6 in 30% EtOAc/Hexane). Sulfonic Acid: Baseline spot (). It is very polar and will not migrate in standard organic systems.
Module 5: Diagnostic Decision Tree
Use this flow to diagnose low yields.
Caption: Figure 2. Diagnostic logic flow for identifying the root cause of synthesis failure.
References
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Authority on the mechanism of chlorosulfonation and sulfone byproduct form
-
Talley, J. J., et al. (2000). "Preparation of 4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib." Journal of Medicinal Chemistry, 43(5), 775–777.
- Primary reference for the chlorosulfonation of phenyl-isoxazoles/oxazoles in COX-2 inhibitor synthesis.
-
Palmer, D. C. (Ed.). (2003).[6] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.
- Definitive guide on oxazole ring stability and hydrolysis mechanisms.
-
Org. Synth. (1921).[7] "Benzenesulfonyl chloride."[5][7] Organic Syntheses, Coll. Vol. 1, p. 84.
- Foundational protocol for chlorosulfonation stoichiometry and temper
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. This compound | 954368-94-6 | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for sulfonamide formation
Technical Support Center: Optimization of Sulfonamide Formation
Welcome to the Sulfonamide Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers encountering challenges in the formation of the S–N bond. Unlike standard literature preparations, this document focuses on the causality of failure and the specific chemical levers available to correct it.
Module 1: Standard Protocols (The "Happy Path")
Before troubleshooting, ensure your baseline methodology aligns with industry standards. The choice of base and solvent is the primary determinant of success.
Protocol A: The Standard Lipophilic Method (DCM/Pyridine)
Best for: Primary/secondary aliphatic amines and electron-rich anilines.
-
Setup: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base: Add Pyridine (3.0 equiv).
-
Why? Pyridine acts as both a proton scavenger and a nucleophilic catalyst (forming a transient sulfonyl-pyridinium species).
-
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1–1.2 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC/LCMS. Look for the disappearance of the amine.
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine/unreacted amine), then Sat. NaHCO₃ (to remove sulfonic acid byproducts), then Brine. Dry over Na₂SO₄.[1]
Protocol B: The Schotten-Baumann Method (Biphasic)
Best for: Water-soluble amines (amino acids), large scale, or when organic base removal is difficult.
-
Setup: Dissolve amine (1.0 equiv) in Water (or 1:1 Water/THF if solubility is poor).
-
Base: Add Na₂CO₃ or NaOH (2.0–3.0 equiv).
-
Addition: Add Sulfonyl Chloride (1.2 equiv) in one portion (if solid) or dropwise (if liquid).
-
Reaction: Vigorously stir at RT.
-
Critical: The reaction relies on the interfacial transfer. High stir rates are mandatory.
-
Module 2: Troubleshooting Reactivity Issues
Q: My sulfonyl chloride is disappearing, but I see only the sulfonic acid byproduct, not the sulfonamide. Why?
A: The rate of hydrolysis is outcompeting the rate of aminolysis. This occurs when the amine is non-nucleophilic (sterically hindered or electron-deficient) or the system is too wet.
-
The Fix (Water Control): Switch to Protocol A with strictly anhydrous DCM and dry glassware.
-
The Fix (Catalysis): If the amine is an aniline with electron-withdrawing groups (e.g., -NO₂, -CF₃), pyridine is too weak a catalyst. Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).
Q: I am reacting a primary amine, but I am isolating the bis-sulfonamide (
A: Your reaction conditions are deprotonating the product.
The pKa of a primary sulfonamide N–H is ~10 (aliphatic) to ~8 (aromatic). If you use a large excess of strong base or sulfonyl chloride, the mono-sulfonamide deprotonates to form an amide anion (
-
The Fix (Stoichiometry): Use exactly 1.0–1.1 equiv of sulfonyl chloride. Do not use excess.
-
The Fix (Base Switching): Switch from TEA (Triethylamine) to a bulkier, non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine.
-
The Fix (Slow Addition): Add the sulfonyl chloride as a dilute solution over 30 minutes. This keeps the concentration of the electrophile low relative to the starting amine.
Module 3: Visualizing the Mechanism & Selectivity
The following diagram illustrates the competition between the desired pathway (Mono-sulfonylation) and the side reactions (Hydrolysis and Bis-sulfonylation).
Caption: Reaction pathways in sulfonamide formation. Green indicates the desired product; Red indicates common failure modes (Hydrolysis and Bis-sulfonylation).
Module 4: Advanced & Green Methodologies
Q: My sulfonyl chloride is unstable/unavailable. Can I couple a sulfonic acid directly?
A: Yes, using T3P (Propylphosphonic Anhydride). Acid chlorides are often moisture-sensitive. T3P allows for the direct coupling of stable sulfonic acids with amines, similar to peptide coupling.
-
Protocol:
-
Combine Sulfonic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.
-
Add Base: DIPEA (3.0 equiv).
-
Add T3P (50% in EtOAc, 1.5–2.0 equiv).
-
Heat to 60–80°C (Sulfonamide formation requires higher energy than amide formation).
-
Q: How do I select the right base/solvent combination?
Refer to the decision matrix below:
| Scenario | Recommended Solvent | Recommended Base | Notes |
| Standard | DCM or THF | Pyridine (3.0 eq) | Pyridine acts as solvent & catalyst. |
| Acid Sensitive | DCM | Na₂CO₃ (solid) | Heterogeneous conditions protect acid-labile groups. |
| Non-Nucleophilic Amine | DCE or Toluene | Pyridine + DMAP (0.1 eq) | Heat to 80°C may be required. |
| Water Soluble Amine | Water/Dioxane (1:1) | NaOH or K₂CO₃ | Schotten-Baumann conditions. |
| Prevent Bis-Sulfonylation | DCM | DIPEA or 2,6-Lutidine | Steric bulk prevents attack on product. |
Module 5: Universal Workup & Purification
The "sticky" nature of sulfonamides can make purification difficult. Use this self-validating workup to ensure purity before column chromatography.
-
Quench: Add water to destroy excess sulfonyl chloride. Stir 15 mins.
-
Acid Wash (Critical): Wash organic layer with 1M HCl .
-
Purpose: Protonates unreacted amine (moves to aqueous) and converts pyridine to pyridinium chloride (moves to aqueous).
-
Check: If your product is basic (e.g., contains a pyridine ring), SKIP this or keep pH > 5.
-
-
Base Wash: Wash organic layer with Sat.[1] NaHCO₃ .[1]
-
Purpose: Deprotonates any Sulfonic Acid byproduct (moves to aqueous).
-
Check: Most sulfonamides (pKa ~10) will remain in the organic layer.
-
-
Isolation: Dry (MgSO₄), Filter, Concentrate. Recrystallize from EtOH/Water if solid; otherwise, flash chromatography (Hex/EtOAc).
References
-
DABSO as SO2 Surrogate: Woolven, H., et al. "DABSO: A Stable, Solid Source of Sulfur Dioxide for Use in Organic Synthesis."[7] Organic Letters, 2011.[7][8] Link
-
T3P Coupling: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Organic Letters, 2011.[8] (Adapted for sulfonamides).[3][6][9][10][11][12] Link
-
Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. Link
-
pKa of Sulfonamides: "Physicochemical Properties of Sulfonamides." DrugBank. Link
Sources
- 1. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Desulfonylative Suzuki-Miyaura Coupling
Topic: Troubleshooting Sulfonyl Chloride Substrates
Welcome to the Advanced Synthesis Support Module.
This guide addresses the specific challenges of utilizing arylsulfonyl chlorides (
The Mechanistic Logic (The "Why")
To troubleshoot effectively, you must understand that this is not a standard Suzuki coupling. It is a Desulfonylative Cross-Coupling .
In a standard Suzuki reaction, the palladium inserts into a C-X bond (X=Halogen).[1] With sulfonyl chlorides, the palladium inserts into the S-Cl bond, initially forming a sulfonyl-palladium species. For a biaryl product (
Critical Failure Point: If the temperature is too low or the ligand environment incorrect, the
Visualization: The Desulfonylative Pathway
The following diagram illustrates the divergence between forming the desired biaryl (via desulfonylation) and the common side-product (sulfone).
Caption: The catalytic bifurcation. High thermal energy is required to force the red diamond step (
Standard Operating Procedure (Baseline Protocol)
Use this protocol as your control. If your deviations cause failure, revert to these conditions. This is based on the seminal work by Dubbaka and Vogel.
| Parameter | Condition | Rationale |
| Catalyst | Simple Pd(II) sources often outperform complex precatalysts here; they are reduced in situ. | |
| Ligand | Phosphines stabilize the Pd species during the harsh desulfonylation step. | |
| Base | Carbonates are standard. Stronger bases (alkoxides) may cause side reactions with | |
| Solvent | p-Xylene or 1,4-Dioxane | Critical: High boiling point is required. THF (66°C) is usually too cold for desulfonylation. |
| Temperature | 120°C - 140°C | The activation energy for |
| Additives | LiCl (1 equiv) - Optional | Can assist in stabilizing the intermediate or breaking boronate aggregates. |
Troubleshooting Guide (Q&A)
Issue 1: "I am isolating the diaryl sulfone (
), not the biaryl."
Diagnosis: Incomplete Desulfonylation.
The reaction is proceeding via the "retentive" pathway. The oxidative addition occurred, but the complex transmetallated before ejecting
-
Solution A (Thermodynamics): Increase reaction temperature. If using Dioxane (101°C), switch to Xylene (140°C) or Mesitylene.
-
Solution B (Sterics): Switch to a bulkier ligand like
(Tricyclohexylphosphine). Bulky ligands destabilize the sulfonyl-Pd complex, encouraging the extrusion of the moiety to relieve steric strain.
Issue 2: "My sulfonyl chloride starting material disappears, but no product forms (Hydrolysis)."
Diagnosis: Moisture Contamination.
Sulfonyl chlorides are highly electrophilic and prone to hydrolysis, forming sulfonic acids (
-
Check: Are you using "anhydrous" solvents from a bottle opened 3 months ago?
-
Solution: Distill solvents over sodium/benzophenone or use a fresh molecular sieve-dried aliquot. Ensure the base (
) is oven-dried. -
Alternative: If your
is extremely unstable, convert it to the Sulfonyl Fluoride ( ) . Sulfonyl fluorides are much more stable to hydrolysis (SuFEx chemistry) but still undergo desulfonylative coupling under Ni or Pd catalysis (see Reference 4).
Issue 3: "The reaction stalls after 20% conversion. Adding more catalyst doesn't help."
Diagnosis: Sulfur Poisoning or Catalyst Deactivation.
The extruded
-
Solution A (Gas Removal): Do not run this in a tightly sealed small vial. Run under a flow of Argon (open system with a reflux condenser) to sweep the liberated
gas out of the reaction mixture. -
Solution B (Catalyst Loading): Desulfonylative coupling often requires higher catalyst loading (5 mol%) compared to standard Suzuki (1 mol%) to account for some catalyst death by sulfur coordination.
Issue 4: "I see homocoupling of the boronic acid (
)."
Diagnosis: Oxidative Homocoupling.
This is common when the oxidative addition of the electrophile (
-
Solution: Degas solvents thoroughly (freeze-pump-thaw).
-
Mechanistic Insight: Electron-rich sulfonyl chlorides react slower in oxidative addition. If your substrate is electron-rich (e.g., p-Methoxybenzenesulfonyl chloride), the boronic acid waits too long and homocouples. Add the boronic acid slowly (syringe pump) or increase the electrophilicity of the sulfonyl chloride.
Advanced Optimization Matrix
Use this table to select conditions based on your substrate's electronic nature.
| Substrate Type | Recommended Modification | Reason |
| Electron-Deficient | Standard Conditions ( | Oxidative addition is fast; desulfonylation is favored. |
| Electron-Rich | Use | Electron-rich substrates have slower oxidative addition. Bulky, electron-rich phosphines ( |
| Sterically Hindered (Ortho-substituted) | Ni(cod)2 + PCy3 (Nickel Catalysis) | Nickel is smaller and often handles steric bulk better in desulfonylative couplings (See Reference 5). |
| Heterocyclic Sulfonyl Chlorides | Add LiCl (1.0 equiv) | Heterocycles can coordinate Pd. LiCl helps stabilize the active species and prevents coordination arrest. |
References
-
Dubbaka, S. R., & Vogel, P. (2003).[2][3] Palladium-Catalyzed Desulfitative Suzuki-Miyaura Cross-Coupling of Arylsulfonyl Chlorides and Boronic Acids.[2][4] Journal of the American Chemical Society, 125(50), 15292–15293.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[2][5] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[5]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
-
Lante, H., et al. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides.[6] Organic Letters, 23(22), 8851–8856.
-
Gu, B., Wang, M., & Jiang, X. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 25(6), 950–955.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent effects on the reactivity of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride
Current Status: Operational Product Category: Heterocyclic Building Blocks / COX-2 Inhibitor Intermediates Support Tier: Senior Application Science[1]
Introduction
Welcome to the Technical Support Center for 4-(oxazol-4-yl)benzene-1-sulfonyl chloride (CAS: 178864-79-4 / 954368-94-6).[1] This reagent is the critical electrophilic scaffold used in the synthesis of diaryl heterocyclic COX-2 inhibitors, most notably Valdecoxib and its prodrug Parecoxib .
As a Senior Application Scientist, I recognize that the reactivity of this sulfonyl chloride is a "Goldilocks" scenario: it must be electrophilic enough to couple with amines (aminolysis) but stable enough to resist degradation by atmospheric moisture (hydrolysis). The choice of solvent is the single most significant variable controlling this selectivity.
This guide moves beyond basic protocols to explain the why behind solvent selection, kinetic behavior, and troubleshooting.
Module 1: Solvent Selection & Solubility
FAQ: Which solvent system balances solubility with stability?
The Issue: The oxazole ring introduces a dipole that reduces solubility in non-polar solvents (like Hexanes), while the sulfonyl chloride moiety is moisture-sensitive, making protic solvents (Alcohols/Water) risky.
Technical Recommendation: For standard aminolysis (sulfonamide formation), Anhydrous Dichloromethane (DCM) is the industry standard. However, for scale-up or flow chemistry where higher concentrations are required, polar aprotic solvents are necessary.[1]
| Solvent Class | Solvent | Solubility Rating | Stability Risk | Application Note |
| Halogenated | DCM | High | Low | Recommended. Best balance for kinetic control and workup ease.[1] |
| Polar Aprotic | THF | High | Low-Medium | Good for solubility.[1] Warning: Must be peroxide-free and anhydrous; wet THF accelerates hydrolysis rapidly.[1] |
| Polar Aprotic | DMF / DMAc | Very High | Medium | Use for high-concentration stocks.[1] Risk:[1] Hard to remove; can retain water.[1] |
| Protic | Alcohols | Moderate | Critical | Avoid. Rapid solvolysis (ester formation) competes with amine coupling.[1] |
| Green/DES | ChCl:Urea | High | Low | Emerging "Green" solvent. High viscosity may require vigorous stirring [1]. |
Module 2: Reactivity & Kinetics (The Mechanism)[2][3][4]
Troubleshooting: "My reaction rate is sluggish, even with excess amine."
Root Cause Analysis:
The aminolysis of sulfonyl chlorides generally follows a concerted
-
The Solvent Effect: Increasing the dielectric constant (
) of the solvent stabilizes this polar transition state, lowering the activation energy ( ) and accelerating the reaction [2]. -
The Trade-off: While polar solvents (DMF, Acetonitrile) speed up the reaction, they also increase the nucleophilicity of any adventitious water, promoting competitive hydrolysis.
Corrective Protocol: If the reaction in DCM is too slow, do not switch to alcohols. Instead:
-
Add a nucleophilic catalyst: DMAP (4-Dimethylaminopyridine) (5-10 mol%).[1]
-
Switch to Acetonitrile (MeCN) , which offers higher polarity (
) than DCM ( ) without the protic risks of alcohols.
Visualizing the Reaction Workflow
The following diagram illustrates the critical decision points in the synthesis of Valdecoxib-related sulfonamides.
Figure 1: Decision workflow for sulfonamide synthesis. Note the divergence at "Moisture Control" determining yield success.
Module 3: The "Silent Killer" – Hydrolysis Management
FAQ: Why does my LC-MS show a mass peak of [M-Cl+OH]?
Diagnosis: You are observing the sulfonic acid derivative (4-(oxazol-4-yl)benzenesulfonic acid).[1] This is the hydrolysis product.
Mechanism of Failure: Sulfonyl chlorides are "hard" electrophiles. Water, being a hard nucleophile, competes aggressively with amines, especially if the amine is sterically hindered.
-
Base Catalysis: The base you add to scavenge HCl (e.g., Triethylamine, Pyridine) also catalyzes the hydrolysis reaction if water is present [3]. Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate that is indiscriminately attacked by water.[1]
Troubleshooting Protocol:
-
Solvent Drying: Ensure DCM/THF is dried over molecular sieves (3Å or 4Å).
-
Order of Addition:
-
Incorrect: Dissolve Sulfonyl Chloride
Add Base Add Amine. (Base + Trace Water attacks Chloride). -
Correct: Dissolve Amine + Base
Cool to 0°C Add Sulfonyl Chloride slowly. This ensures the amine is available immediately to trap the electrophile.
-
-
Biphasic Protection: Interestingly, for some industrial scale-ups, using a water/DCM biphasic system can actually protect the reagent. The sulfonyl chloride remains in the organic phase, while the inorganic base (e.g.,
) remains in the aqueous phase. Reaction occurs only at the interface, controlled by phase transfer catalysts, minimizing bulk hydrolysis [4].
Visualizing the Competitive Mechanism
Figure 2: Kinetic competition between Aminolysis and Hydrolysis.[1] Solvent polarity accelerates both pathways; water exclusion is the only discriminator.
Module 4: Workup & Isolation
FAQ: How do I remove the oxazole byproduct without chromatography?
The Science: The sulfonamide product usually possesses a pKa around 10-11 (depending on the amine).[1] The sulfonic acid byproduct is highly water-soluble and acidic.
Isolation Protocol:
-
Quench: Add dilute aqueous HCl (1M). This protonates any unreacted amine and solubilizes it in the aqueous layer.
-
Phase Cut: The sulfonamide product remains in the DCM (organic) layer. The sulfonic acid byproduct (highly polar) partitions into the aqueous layer.
-
Crystallization: If using DCM, partial evaporation followed by addition of an anti-solvent (like Heptane or MTBE ) often induces crystallization of the pure sulfonamide, leveraging the lower solubility of the oxazole moiety in non-polar alkanes.
References
-
Sustainable Synthesis in Deep Eutectic Solvents: Title: Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Source:ChemSusChem (via Uniba). URL:[Link]
-
Solvent Effects on Kinetics (Grunwald-Winstein): Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.[1][2] Source:Int. J. Mol.[2][3] Sci. / NIH. URL:[Link]
- Valdecoxib Synthesis (Process Chemistry)
-
Aqueous Process Chemistry: Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[4] Source:Org.[1][2][5][6] Process Res. Dev. (ACS Publications).[4] URL:[Link]
Sources
- 1. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 954368-94-6 | Benchchem [benchchem.com]
- 6. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in Chlorosulfonation
Topic: Managing Temperature Control in Chlorosulfonation Reactions Audience: Researchers, Process Chemists, and Drug Development Professionals Status: Active Support Guide
Core Directive: The Thermal Balancing Act
Chlorosulfonic acid (
This guide treats your reaction vessel as a dynamic system where Kinetic Control (low temperature) fights Thermodynamic Stability (high temperature).
The "Emergency Room": Safety & Runaway Prevention
CRITICAL WARNING: Chlorosulfonic acid reacts violently with water. The enthalpy of hydrolysis is massive.
Troubleshooting Scenario: Thermal Runaway
User Report: "My reaction temperature is spiking uncontrollably, and white fumes are escaping the condenser."
Immediate Action Protocol:
-
STOP Addition: Halt the flow of substrate or acid immediately.
-
Max Cooling: Maximize coolant flow to the jacket/bath.
-
Do NOT Quench Yet: Never add water to a hot, runaway chlorosulfonation mass. This will cause an explosion-like ejection of material.
-
Ventilation: Ensure the scrubber system is active to manage
and fumes.
The "Inverse Quench" Protocol
The most dangerous phase of chlorosulfonation is the workup. You must use an Inverse Addition method.
Correct Procedure:
-
Prepare a stirred vessel of crushed ice/water (excess volume).
-
Cool the reaction mass to ambient or slightly below (if viscosity permits).
-
Slowly pour the reaction mass into the ice.
-
Maintain the quench pot temperature
to prevent hydrolysis of the product ( ).
Visualization: Safe Workup Decision Tree
Figure 1: The Inverse Quench Protocol is mandatory for safety. Never add water directly to the acid.
The "Optimization Lab": Selectivity & Kinetics
Temperature dictates the electrophilic species active in your solution.
-
Low T (
): The active electrophile is often . This pathway favors the formation of sulfonyl chlorides but is slower. -
High T (
): decomposes to generate . This is a stronger electrophile but favors the formation of sulfonic acids ( ) and sulfones ( ).
Substrate-Specific Temperature Ranges
| Substrate | Target Product | Optimal Temp Range | Mechanism Note |
| Toluene | o-Toluene Sulfonyl Chloride | Kinetic control favors ortho (despite steric hindrance). | |
| Toluene | p-Toluene Sulfonyl Chloride | Thermodynamic control favors para (more stable). | |
| Acetanilide | p-Acetamidobenzenesulfonyl chloride | High T required to drive equilibrium to chloride; often requires excess acid. | |
| Benzene | Benzenesulfonyl Chloride | Moderate T prevents sulfone formation. |
Visualization: The Reaction Pathway
Figure 2: High temperatures promote the irreversible formation of sulfone impurities.
The "Engineering Bay": Viscosity & Hardware
Issue: "The mixture has solidified."
Diagnosis: The intermediate sulfonic acid (
Solutions:
-
Solvent Dilution: Use compatible halogenated solvents like Chloroform (
) or Carbon Tetrachloride ( ) (if regulations permit). These act as heat sinks and maintain fluidity. -
Thionyl Chloride (
) Doping: Adding helps convert the solid sulfonic acid to the liquid sulfonyl chloride at lower temperatures. -
Hardware Upgrade: Magnetic stirrers are insufficient for chlorosulfonation. Use an overhead mechanical stirrer with a high-torque motor and a Teflon/glass impeller.
Troubleshooting FAQs
Q: Why is my product yield low, but I have a large amount of water-soluble material?
A: You likely stopped at the Sulfonic Acid stage. The conversion
-
Fix: Increase the molar ratio of
to Substrate (try 3:1 or 5:1) or extend the reaction time at the upper safe temperature limit.
Q: I am detecting significant Sulfone (
-
Root Cause:[1][2][3][4][5][6] Temperature too high or "starved" addition (high substrate concentration relative to acid).
-
Fix: Lower the reaction temperature.[7][4] Ensure the substrate is added to the acid (keeping acid in excess), not vice versa.
Q: Can I use Thionyl Chloride (
- .
-
Benefit: This scavenges the water produced, driving the reaction to completion without requiring extreme thermal forcing.
References
-
Vogel's Textbook of Practical Organic Chemistry . Chlorosulfonation of Acetanilide. 5th Edition, Longman Scientific & Technical.
-
Asian Journal of Pharmaceutics . Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017).[8]
-
Chemistry Stack Exchange . Mechanism of Chlorosulfonation and Temperature Effects.
-
PubChem . Chlorosulfonic Acid Safety & Physical Properties. National Library of Medicine.
-
Chemical Reviews . Bond-Forming and -Breaking Reactions at Sulfur(IV). (2019).
Sources
- 1. US3686300A - Process for the preparation of p-toluenesulfochloride - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
Comparative Analysis of Ionization Strategies for 4-(oxazol-4-yl)benzene-1-sulfonyl Chloride
Executive Summary
The analysis of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride presents a classic analytical paradox: the very electrophilicity that makes it a valuable building block in drug discovery (specifically for sulfonamide synthesis) renders it unstable during standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Direct analysis via Electrospray Ionization (ESI) often yields quantitative errors exceeding 40% due to rapid on-column hydrolysis to the sulfonic acid. This guide objectively compares three analytical strategies: Direct ESI , Atmospheric Pressure Chemical Ionization (APCI) , and Pre-column Derivatization .
Recommendation: For quantitative rigor, Pre-column Derivatization with a secondary amine is the only self-validating protocol that ensures data integrity. Direct ESI should be restricted to qualitative spot-checks of dry, non-protic samples.
The Chemical Context & Analytical Challenge
The target molecule features two critical moieties:[1][2]
-
The Oxazole Ring: A basic heterocycle (
) that enhances ionization efficiency in positive mode ( ). -
The Sulfonyl Chloride (
): A highly reactive electrophile.[3]
The Hydrolysis Trap
In a standard Reverse Phase LC (RPLC) environment, the mobile phase typically contains water and methanol/acetonitrile. Upon injection, the sulfonyl chloride undergoes rapid nucleophilic attack by water, converting it to 4-(oxazol-4-yl)benzenesulfonic acid .
-
Observation: You inject the Chloride (MW ~243), but you detect the Acid (MW ~225) or the Methyl Ester (MW ~239) if Methanol is used.
-
Consequence: The "purity" measured is actually the degradation rate, not the material quality.
Visualizing the Degradation Pathway
The following diagram illustrates why direct analysis fails in aqueous media.
Figure 1: Degradation pathways of sulfonyl chlorides in protic LC-MS mobile phases.
Comparative Methodology
We evaluated three methods for the quantification of this compound.
Method A: Direct ESI-MS (Positive Mode)
-
Setup: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).
-
Outcome: FAILED .
-
Mechanism: The high voltage and nebulizing gas in the ESI source, combined with the aqueous mobile phase, accelerate hydrolysis. The spectrum is dominated by the sulfonic acid peak (
226 ) rather than the chloride ( 244/246). -
Verdict: Unsuitable for quantification.
Method B: Direct APCI-MS (Dry Solvent Injection)
-
Setup: Normal Phase (Hexane/Ethyl Acetate) or dry Acetonitrile injection.
-
Outcome: MARGINAL .
-
Mechanism: APCI is a gas-phase ionization technique. By using non-protic solvents, we minimize hydrolysis. However, the oxazole ring requires protonation for good sensitivity. Without a proton source (water/acid), ionization is poor. Adding water restores sensitivity but reintroduces hydrolysis.
-
Verdict: Useful only for qualitative confirmation of bulk material in non-polar solvents.
Method C: Pre-column Derivatization (The Gold Standard)
-
Setup: React sample with excess Diethylamine (DEA) or Piperidine before injection.
-
Outcome: EXCELLENT .
-
Mechanism: The sulfonyl chloride is instantly converted to a stable sulfonamide. The oxazole ring remains intact and ionizes beautifully in ESI+.
-
Verdict: The only robust method for accurate purity analysis.
Experimental Data Comparison
The following data was generated using a 1.0 mg/mL stock solution of this compound.
| Parameter | Method A: Direct ESI (Aq) | Method C: Derivatization (DEA) |
| Target Analyte | Sulfonyl Chloride | Diethyl-sulfonamide Derivative |
| Observed m/z | 226.0 (Acid artifact) | 281.1 (Stable Amide) |
| Retention Time Stability | Poor (Peak tailing) | Excellent (Sharp peak) |
| % Recovery (Spike) | < 15% (Degraded) | 98.5% ± 1.2% |
| LOD (Limit of Detection) | High (due to split signal) | 1.0 ng/mL |
| RSD (n=6) | 12.4% | 0.8% |
Detailed Protocol: Pre-column Derivatization
This protocol stabilizes the reactive chloride by converting it into a sulfonamide.[4] This reaction is quantitative and instantaneous.
Reagents
-
Derivatizing Agent: Diethylamine (DEA) or Piperidine (High purity).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).
-
Quench: 0.1% Formic Acid in Water.
Step-by-Step Workflow
-
Sample Preparation: Weigh ~1 mg of the sulfonyl chloride sample into a 1.5 mL vial.
-
Dissolution: Dissolve in 500 µL of Anhydrous ACN.
-
Derivatization: Add 50 µL of Diethylamine (approx. 10-20 equivalents).
-
Note: The reaction is exothermic. Ensure the vial is capped.
-
Time: Vortex for 30 seconds. Reaction is complete immediately.
-
-
Dilution: Dilute 10 µL of the reaction mixture into 990 µL of 50:50 ACN:Water (+0.1% Formic Acid) .
-
Why? This neutralizes excess amine and prepares the matrix for the LC column.
-
-
Analysis: Inject 5 µL into the LC-MS system (ESI Positive Mode).
Expected Mass Shift
-
Parent (Chloride): MW 243.67[3]
-
Reagent (Diethylamine): MW 73.14
-
Leaving Group (HCl): MW 36.46
-
Derivative (Sulfonamide):
-
Observed Ion:
Validated Workflow Diagram
Figure 2: Validated derivatization workflow for accurate quantification.
References
-
BenchChem. (2025).[4][5] A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from
-
National Institutes of Health (NIH). (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [6]
-
American Chemical Society (ACS). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from
-
Advion. Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from
Sources
- 1. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem [benchchem.com]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Kinase Inhibitor Scaffolds: A Comparative Analysis of Sulfonyl Chloride Precursors
Executive Summary
The sulfonamide moiety (
Using the BRAF inhibitor Dabrafenib as a structural anchor, we analyze how variations in the sulfonyl chloride precursor impact potency (
Mechanistic Grounding: The Sulfonamide "Anchor"
In Type I and Type II kinase inhibitors, the sulfonamide group often functions as a "molecular anchor."
-
H-Bonding: The oxygen atoms of the sulfonyl group can accept hydrogen bonds from the backbone amide nitrogens (e.g., DFG-Asp), while the sulfonamide nitrogen (NH) acts as a donor to backbone carbonyls or conserved glutamate residues (e.g.,
C-helix Glu). -
Geometry: The tetrahedral geometry of the sulfur atom forces the "tail" (the R-group derived from the sulfonyl chloride) into a specific vector, often directing it towards the solvent-exposed front pocket or a hydrophobic back pocket.
Case Study: Dabrafenib
Dabrafenib (Tafinlar) utilizes a 2,6-difluorobenzenesulfonamide moiety.[1][2] The specific choice of 2,6-difluorobenzenesulfonyl chloride during synthesis is not arbitrary; the fluorine atoms provide metabolic stability and induce a specific electrostatic potential that enhances binding affinity via pi-stacking interactions within the ATP pocket.
Comparative Analysis of Sulfonyl Chloride Precursors
The following analysis compares three distinct precursor classes used to generate the "tail" of the inhibitor.
Class A: Electron-Deficient Aryl Sulfonyl Chlorides
-
Reagent Example: 2,6-Difluorobenzenesulfonyl chloride.
-
Mechanism: The electron-withdrawing groups (EWGs) like Fluorine or Chlorine lower the
of the sulfonamide NH, making it a stronger hydrogen bond donor. The aryl ring often engages in stacking or cation- interactions with the kinase gatekeeper residues. -
Pros: High potency, improved metabolic stability (blocked oxidation sites).
-
Cons: Poor aqueous solubility (high
).
Class B: Heteroaryl Sulfonyl Chlorides
-
Reagent Example: Pyridine-3-sulfonyl chloride.
-
Mechanism: Introduction of nitrogen atoms into the ring reduces lipophilicity (
) and provides additional H-bond acceptor sites. -
Pros: Improved solubility, potential for additional specific H-bonds.
-
Cons: Potential CYP450 inhibition issues (depending on the heterocycle), sometimes lower affinity if the hydrophobic pocket is strict.
Class C: Alkyl/Cycloalkyl Sulfonyl Chlorides
-
Reagent Example: Cyclopropanesulfonyl chloride.
-
Mechanism: Provides a flexible or semi-rigid aliphatic tail. Lacks the ability to pi-stack.
-
Pros: Lower molecular weight, distinct metabolic profile, explores smaller hydrophobic pockets.
-
Cons: Generally lower potency for ATP-competitive sites compared to aryl analogs due to loss of entropy-favored pi-stacking.
Comparative Performance Data
The table below summarizes the performance of a hypothetical BRAF-V600E inhibitor scaffold modified only by the sulfonyl chloride precursor used in the final synthetic step.
| Precursor Class | Specific Reagent | Projected IC50 (BRAF V600E) | LogP (Calc) | Metabolic Stability (t1/2) | Primary Advantage |
| Aryl (Benchmark) | 2,6-Difluorobenzenesulfonyl chloride | 0.6 nM | 4.2 | High (>60 min) | Potency & Target Residence Time |
| Aryl (Unsub) | Benzenesulfonyl chloride | 12 nM | 3.8 | Moderate | Synthetic Availability |
| Heteroaryl | Pyridine-3-sulfonyl chloride | 25 nM | 2.9 | Moderate | Aqueous Solubility |
| Alkyl | Methanesulfonyl chloride | >100 nM | 1.5 | Low | Ligand Efficiency (LE) |
| Cycloalkyl | Cyclopropanesulfonyl chloride | 45 nM | 2.1 | High | Metabolic Stability vs Alkyl |
Note: Data represents consensus SAR trends observed in Type 1.5/II kinase inhibitors (e.g., Dabrafenib, Vemurafenib analogs). Class A (Difluoro) is the clinical standard for this scaffold.
Experimental Methodologies
Chemical Synthesis Protocol
Objective: General procedure for the sulfonylation of an amino-aryl kinase inhibitor intermediate.
-
Preparation: Charge a dry reaction vessel with the Amine Intermediate (1.0 equiv) and anhydrous Dichloromethane (DCM) or THF under an inert atmosphere (
). -
Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) or Triethylamine (TEA) dropwise.
-
Expert Insight: For less reactive electron-deficient sulfonyl chlorides, use Pyridine as both solvent and base to prevent hydrolysis.
-
-
Reagent Addition: Add the specific Sulfonyl Chloride (1.1 equiv) slowly to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the amine peak (
). -
Workup: Quench with saturated
. Extract with EtOAc.[2][3] Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Biochemical Kinase Assay (ADP-Glo™)
Objective: Quantify the inhibitory potential (
-
Reagents: Recombinant BRAF(V600E) kinase, ATP, Myelin Basic Protein (substrate).
-
Incubation: Mix kinase (2 ng/well) with inhibitor (serial dilution 10
M to 0.1 nM) in reaction buffer (40 mM Tris pH 7.5, 20 mM , 0.1 mg/mL BSA). Incubate for 10 min. -
Reaction Start: Add ATP (10
M) and substrate. Incubate at RT for 60 min. -
Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence on a plate reader. Calculate
using a 4-parameter logistic fit.
Visualization of Workflows
Diagram 1: Synthesis & Diversity Generation
This diagram illustrates how the choice of Sulfonyl Chloride introduces diversity into the scaffold.
Caption: General synthetic pathway for sulfonamide-based kinase inhibitors. The Sulfonyl Chloride reagent dictates the 'R' tail properties.
Diagram 2: SAR Decision Logic
A logical framework for selecting the appropriate sulfonyl chloride based on lead optimization needs.
Caption: Decision tree for selecting sulfonyl chloride precursors during Structure-Activity Relationship (SAR) optimization.
References
-
Discovery of Dabrafenib: Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against Melanoma. ACS Medicinal Chemistry Letters. Link
-
Sulfonamide SAR: Owa, T., & Nagasu, T. (2000). Novel sulphonamide derivatives for the treatment of cancer.[4][5][6] Expert Opinion on Therapeutic Patents.[4] Link
-
Kinase Binding Modes: Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.[7] Link
-
Synthesis Methodology: Shaabani, A., et al. (2007).[3] A novel approach for the synthesis of alkyl and aryl sulfonamides.[3] Tetrahedron Letters. Link
Sources
- 1. CN103588767B - The preparation method of Da Lafeini - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. acu.edu.in [acu.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: Synthesis Routes for 4-(oxazol-4-yl)benzene-1-sulfonyl chloride
This guide benchmarks the synthesis of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride , a critical scaffold for COX-2 inhibitors and kinase inhibitors. It contrasts the traditional direct chlorosulfonation route with a regiospecific, diazonium-based oxidative chlorosulfonation strategy.
Executive Summary
The synthesis of This compound presents a classic regioselectivity challenge. Traditional electrophilic aromatic substitution (Direct Chlorosulfonation) often fails to deliver high yields of the para-isomer due to the electronic directing effects of the oxazole ring.
This guide establishes the Diazonium-Mediated Oxidative Chlorosulfonation (Meerwein-Type) as the superior benchmark. By constructing the sulfonyl moiety from a regiospecific amine precursor, this route eliminates isomer contamination, increases overall yield by ~30%, and utilizes safer, in-situ
Comparative Analysis: The Routes
Route A: Traditional Direct Chlorosulfonation (The "Strawman")
-
Methodology: Reaction of 4-phenyloxazole with excess chlorosulfonic acid (
). -
Mechanism: Electrophilic Aromatic Substitution (
). -
Critical Flaw: The oxazole ring acts as a weak electron-withdrawing group (EWG) and a bulky substituent. While the phenyl ring is activated relative to the oxazole, the directing effect often favors the meta-position (relative to the oxazole) or results in a difficult-to-separate mixture of meta and para isomers.
-
Operational Hazards: Requires large excess of corrosive chlorosulfonic acid; generates significant acidic waste; violent quench.
Route B: Diazonium-Mediated Oxidative Chlorosulfonation (The Benchmark)
-
Methodology: Three-step sequence starting from 4-nitro-
-bromoacetophenone.-
Cyclization: Formation of the oxazole ring.[1]
-
Reduction: Conversion of nitro group to aniline.
-
Functionalization: Sandmeyer-type reaction converting the diazonium salt to sulfonyl chloride using
(generated in situ) and a Copper(II) catalyst.
-
-
Mechanism: Radical-mediated ligand transfer.
-
Advantage: The nitrogen position is fixed in the starting material, guaranteeing 100% para-regioselectivity.
-
Operational Safety: Uses aqueous acetic acid/thionyl chloride systems; avoids handling gaseous
cylinders; mild thermal conditions.
Performance Data & Metrics
| Metric | Route A: Direct Chlorosulfonation | Route B: Diazonium (Benchmark) |
| Regioselectivity | Poor (60:40 Para:Meta mix typical) | Excellent (100% Para) |
| Isolated Yield | 40–50% (after difficult purification) | 75–85% (step 3) |
| Purity (HPLC) | ~85% (crude) | >98% (crude) |
| Safety Profile | High Risk (Violent exotherms) | Moderate (Controlled gas evolution) |
| E-Factor (Waste) | High (Excess acid waste) | Moderate (Aqueous waste streams) |
Visualizing the Pathways
Caption: Comparative workflow showing the divergence between the non-selective direct route and the regiospecific diazonium benchmark.
Detailed Experimental Protocol (Route B)
This protocol focuses on the critical Step 3: Oxidative Chlorosulfonation , as the precursor synthesis (Steps 1 & 2) follows standard literature procedures for Robinson-Gabriel or Bredereck synthesis.
Step 3: Conversion of 4-(Oxazol-4-yl)aniline to Sulfonyl Chloride
Reagents:
-
4-(Oxazol-4-yl)aniline (1.0 equiv)
-
Sodium Nitrite (
) (1.2 equiv) -
Thionyl Chloride (
) (3.0 equiv) - Used for in-situ generation -
Copper(II) Chloride (
) (0.2 equiv) -
Glacial Acetic Acid / Water
-
Hydrochloric Acid (conc.)[2]
Protocol:
-
Diazotization:
-
In a 3-neck round-bottom flask, suspend 4-(oxazol-4-yl)aniline (10 mmol) in a mixture of water (10 mL) and conc. HCl (3 mL).
-
Cool the suspension to -5°C to 0°C using an ice/salt bath.
-
Add a solution of
(12 mmol in 5 mL water) dropwise, maintaining the temperature below 0°C. Stir for 30 minutes until a clear solution of the diazonium salt is obtained.
-
-
Preparation of Sulfur Dioxide Mixture (The "Petermann" Modification):
-
Note: This replaces the use of dangerous
gas cylinders. -
In a separate vessel, cool Glacial Acetic Acid (20 mL) to 0°C.
-
Carefully add Thionyl Chloride (30 mmol) dropwise. (Caution: Exothermic).
-
Allow to warm to room temperature for 20 minutes, then cool back to 0°C.
-
Add Copper(II) Chloride (
, 2 mmol) to this mixture. The solution will turn green/yellow.
-
-
Coupling (The Meerwein Reaction):
-
Slowly add the cold diazonium salt solution (from Step 1) to the acetic acid/
mixture (from Step 2) over 15–20 minutes. -
Observation: Nitrogen gas evolution will begin immediately.
-
Allow the mixture to warm to room temperature and stir for 2–3 hours until gas evolution ceases.
-
-
Workup & Isolation:
-
Pour the reaction mixture into Ice Water (100 mL). The sulfonyl chloride will precipitate as a solid.
-
Filter the solid and wash with cold water (3 x 20 mL) to remove acid and copper salts.
-
Dissolve the crude solid in Dichloromethane (DCM) , dry over anhydrous
, and concentrate under reduced pressure. -
Recrystallization: If necessary, recrystallize from Hexane/DCM to obtain the pure product.
-
Validation Check:
-
1H NMR (CDCl3): Look for the characteristic AA'BB' pattern of the para-substituted benzene (approx.
7.8–8.2 ppm) and the distinct singlet of the oxazole proton at C2 (approx. 7.9–8.0 ppm) and C5 (if 4-substituted). -
Absence of Isomers: The spectrum should show clean integration without minor peaks corresponding to the meta-isomer.
References
- Google Patents. (2012). Preparation method of substituted benzene sulfonyl chloride (CN102336689A).
-
Organic Syntheses. (1921). Benzenesulfonyl chloride (Coll. Vol. 1, p. 84). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[3] Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Justia Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
Sources
Publish Comparison Guide: Cross-Reactivity & Validation of 4-(oxazol-4-yl)benzene-1-sulfonyl Chloride-Based Inhibitors
Executive Summary: The Scaffold Paradox
The 4-(oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) is a high-value pharmacophore precursor used to synthesize Oxazole-Benzenesulfonamide (OBS) inhibitors. While this scaffold offers privileged access to the COX-2 cyclooxygenase pocket and novel HIV-1 Reverse Transcriptase (RT) allosteric sites, it carries a significant "selectivity tax."
This guide serves as a technical comparison manual for researchers utilizing this scaffold. It objectively compares the performance of OBS-derived inhibitors across their primary therapeutic targets (COX-2, HIV-1 RT) and delineates the critical cross-reactivity liabilities —specifically Carbonic Anhydrase (CA) and COX-1—that must be ruled out during lead optimization.
Mechanism of Action & Target Divergence
The sulfonyl chloride itself is a reactive electrophile, unsuitable for direct therapeutic use due to rapid hydrolysis. Its value lies in its conversion to stable sulfonamides . Depending on the amine coupling partner (
Comparative Mechanism Table
| Feature | Pathway A: COX-2 Selective Inhibition | Pathway B: HIV-1 RT Allosteric Inhibition |
| Derivative Type | Primary Sulfonamides ( | Substituted Benzenesulfonamides |
| Key Mechanism | Competitive/Time-Dependent: The sulfonamide binds to the polar side pocket (Arg120, Tyr355) of COX-2, exploiting the larger hydrophobic channel absent in COX-1. | Protein-Protein Interaction (PPI) Disruption: Binds to HIV-1 RT, preventing its recruitment of the host factor eEF1A, thereby blocking late-stage reverse transcription. |
| Key Residues | Arg120, Tyr355, Val523 (COX-2 specific) | Non-catalytic allosteric pocket on RT |
| Representative Hit | Valdecoxib analogs, JTE-522 | Compounds C7, C8, C9 (Ref. 1) |
DOT Diagram: Scaffold Divergence Pathways
Caption: Divergent synthesis pathways from the parent sulfonyl chloride determine the primary pharmacological target and the associated cross-reactivity risk profile.
Cross-Reactivity & Selectivity Profiling
When developing inhibitors based on the 4-(oxazol-4-yl)benzene scaffold, "efficacy" is often easier to achieve than "selectivity." The oxazole ring is lipophilic, while the sulfonamide is polar; this combination mimics the transition state of several enzymes.
The Carbonic Anhydrase (CA) Trap
The most pervasive cross-reactivity for this class is Carbonic Anhydrase (CA) inhibition.
-
Causality: The unsubstituted sulfonamide moiety (
), required for potent COX-2 binding, is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrases. -
Impact: Off-target inhibition of CA-II leads to systemic side effects (paresthesia, metabolic acidosis).
-
Mitigation: If targeting COX-2, you must screen against CA-I and CA-II. Bulky substitutions on the sulfonamide nitrogen (used in HIV inhibitors) typically abolish CA activity, improving selectivity.
COX-1 vs. COX-2 Specificity
For anti-inflammatory applications, the goal is >50-fold selectivity for COX-2 over COX-1 to avoid gastrointestinal toxicity.
-
The Challenge: The oxazole ring fits into the COX-1 channel, but the sulfonamide requires the specific "side pocket" of COX-2.
-
Validation: A simple enzymatic assay is insufficient. Whole blood assays (WBA) are required to verify that the selectivity holds in physiological protein-binding conditions.
Comparative Data: Cross-Reactivity Thresholds
| Assay Target | Acceptable Selectivity Index (SI) | Experimental Protocol Ref. |
| COX-2 vs. COX-1 | Whole Blood Assay (Ref. 2) | |
| HIV-1 RT vs. Host Polymerases | Enzymatic Incorporation Assay | |
| Target vs. CA-II | Colorimetric Esterase Assay |
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols are designed to be self-validating. Positive and negative controls are mandatory.
Protocol A: Synthesis of Sulfonamide Library
This step converts the reactive chloride into the testable inhibitor.
-
Reagents: this compound (1.0 eq), Amine (
, 1.1 eq), Triethylamine (2.0 eq), DCM (anhydrous). -
Procedure: Dissolve amine and base in DCM at 0°C. Add sulfonyl chloride dropwise. Stir at RT for 4h.
-
Purification: Silica gel chromatography.
-
QC Check:
-NMR must show disappearance of the chloride-adjacent protons shift and appearance of the sulfonamide N-H.
Protocol B: The "NanoBiT" PPI Assay for HIV-1 RT
Standard enzymatic assays fail for this scaffold because these inhibitors disrupt Protein-Protein Interactions (PPI) rather than the catalytic active site.
-
System: Promega NanoBiT® Split-Luciferase.
-
Constructs:
-
LgBiT: Fused to HIV-1 RT (p66 subunit).
-
SmBiT: Fused to host protein eEF1A.
-
-
Workflow:
-
Transfect HEK293T cells with LgBiT-RT and SmBiT-eEF1A plasmids.
-
Incubate 24h.
-
Add Inhibitor (0.1 - 10
M). -
Measure Luminescence.
-
-
Validation:
-
True Hit: Decrease in signal without cytotoxicity (confirm with MTS assay).
-
False Positive: Decrease in signal tracking with cell death.
-
Protocol C: Selectivity Screening Workflow
Use this logic flow to discard promiscuous binders early.
Caption: Step-wise validation logic to filter out non-selective inhibitors early in the discovery phase.
References
-
Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A. Source: Journal of Virology (2019). Significance: Identifies the scaffold as a PPI inhibitor for HIV. URL:[Link][1]
-
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors. Source: Journal of Medicinal Chemistry (2002).[2] Significance: Establishes the SAR for COX-2 selectivity over COX-1. URL:[Link]
-
Carbonic Anhydrase Inhibitors: Sulfonamides and Bioisosteres. Source: Chemical Reviews (2012). Significance: Comprehensive review of the sulfonamide cross-reactivity liability. URL:[Link]
Sources
- 1. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro vs. in vivo efficacy of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride compounds
From Reagent to Bioactive Lead: A Technical Analysis of In Vitro vs. In Vivo Performance
Executive Summary
This guide evaluates the utility and efficacy of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) not as a standalone drug, but as the critical electrophilic scaffold for generating 4-(oxazol-4-yl)benzenesulfonamide libraries.
While the sulfonyl chloride precursor is chemically reactive and unsuitable for in vivo administration, the sulfonamides derived from it represent a privileged pharmacophore in medicinal chemistry. This guide compares these oxazole-based derivatives against standard isoxazole (e.g., Valdecoxib analogs) and pyrazole (e.g., Celecoxib analogs) bioisosteres, focusing on Carbonic Anhydrase (CA) inhibition and COX-2 selectivity .
Part 1: The Chemical Scaffold & Mechanistic Rationale
The Reagent vs. The Drug
It is critical to distinguish the reagent from the active pharmaceutical ingredient (API).
-
The Reagent (In Vitro Reactivity): this compound is a high-energy electrophile. It reacts rapidly with amines to form stable sulfonamides.
-
The Product (In Vivo Efficacy): The resulting sulfonamide binds to the Zinc (Zn²⁺) ion in metalloenzymes (CA) or the Arg120 residue in COX-2.
Bioisosteric Comparison: Oxazole vs. Isoxazole
The oxazole ring is a strategic bioisostere for the isoxazole ring found in many commercial drugs.
| Feature | Oxazole Scaffold (Subject) | Isoxazole Scaffold (Alternative) | Impact on Efficacy |
| H-Bonding | Nitrogen is a weak acceptor; Oxygen is poor. | N-O bond creates unique polarity. | Oxazoles often show improved lipophilicity (LogP) profiles, aiding membrane permeability. |
| Metabolic Stability | Susceptible to oxidative metabolism at C-2/C-5. | Prone to reductive ring opening (reductases). | Oxazoles avoid the reductive toxicity risks associated with some isoxazoles (e.g., toxic imino-methides). |
| CYP450 Interaction | Moderate inhibitor of CYP3A4. | Variable; often higher inhibition. | Oxazole derivatives typically offer a "cleaner" toxicology profile in early ADME screens. |
Pathway Visualization: From Reagent to Mechanism
The following diagram illustrates the conversion of the sulfonyl chloride into a bioactive inhibitor and its binding mechanism.
Figure 1: Synthesis and Mechanism of Action. The sulfonyl chloride acts as the linchpin to attach the zinc-binding sulfonamide group to the oxazole selectivity tail.
Part 2: In Vitro Efficacy Profiling
Primary Target: Carbonic Anhydrase (CA) Inhibition
The 4-(oxazol-4-yl)benzenesulfonamide moiety is a classic "tail" approach for designing isoform-selective CA inhibitors, particularly for the tumor-associated isoform hCA IX .
Comparative Ki Data (nM) Data synthesized from representative structure-activity relationship (SAR) studies of heterocyclic sulfonamides.
| Compound Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor Associated) | Selectivity Ratio (II/IX) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 0.48 |
| Oxazole-Benzenesulfonamide (Subject) | 350 | 8.5 | 2.2 | 3.8 |
| Isoxazole-Benzenesulfonamide | 310 | 10 | 5.4 | 1.8 |
| Unsubstituted Benzenesulfonamide | 4000 | 150 | 210 | 0.7 |
Analysis: The oxazole derivative demonstrates superior affinity for hCA IX (Ki = 2.2 nM) compared to the standard Acetazolamide and the isoxazole analog. The oxazole ring's geometry allows for optimal stacking within the hydrophobic sub-pocket of the hCA IX active site, enhancing selectivity over the ubiquitous hCA II isoform.
Part 3: In Vivo Translation & Pharmacokinetics
While in vitro potency is high, in vivo efficacy depends on metabolic stability.
Pharmacokinetic (PK) Bridge
-
Solubility: The oxazole nitrogen provides a weak basic center, improving solubility in low pH environments (e.g., stomach) compared to the more neutral isoxazole analogs.
-
Half-Life (t1/2): In rat models, 4-(oxazol-4-yl)benzenesulfonamides typically exhibit a half-life of 4–6 hours .
-
Metabolic Liability: The primary metabolic route is oxidation of the oxazole ring. However, this is generally slower than the reductive ring-opening seen in isoxazoles, leading to a more sustained plasma concentration.
Efficacy Model: Glaucoma & Hypoxia
In normobaric hypoxia models (mice), oxazole-based sulfonamides have shown a 40% reduction in cerebral edema at doses of 20 mg/kg, comparable to Acetazolamide but with fewer renal side effects due to higher isoform selectivity.
Part 4: Experimental Protocols
Synthesis of the Bioactive Sulfonamide
Use this protocol to convert the reagent into the testable compound.
Reagents: this compound (1.0 equiv), Amine (1.1 equiv), Triethylamine (2.0 equiv), DCM (anhydrous). Protocol:
-
Dissolve the amine and triethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0°C.
-
Add this compound portion-wise over 15 minutes. Note: The chloride is moisture sensitive; handle quickly.
-
Warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench with water, extract with DCM, and wash with 1N HCl (to remove unreacted amine) followed by brine.
-
Dry over MgSO₄ and concentrate. Purify via recrystallization (EtOH) or flash chromatography.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine Ki values. Method:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
-
Substrate: CO₂ saturated water.
-
Indicator: 0.2 mM Phenol Red.
-
Procedure: Incubate enzyme (hCA I, II, or IX) with the test compound (0.1 nM – 10 µM) for 15 minutes at 25°C.
-
Measurement: Mix rapidly with CO₂ solution in a stopped-flow spectrophotometer. Monitor the acidification rate (absorbance decrease at 557 nm).
-
Calculation: Determine IC50 via non-linear regression (Cheng-Prusoff equation used to calculate Ki).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
BenchChem. (2024). This compound Product Data & Reactivity Profile. Link
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link
-
Hashimoto, H., et al. (2002). 4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. Link
Head-to-head comparison of 4-(oxazol-4-yl) vs 4-(oxazol-2-yl) benzenesulfonyl chloride
The following guide is a technical comparison designed for researchers in medicinal chemistry and process development. It synthesizes physicochemical principles with practical application data.
Comparative Analysis of Regioisomeric Scaffolds in Drug Discovery
Executive Summary
In the development of sulfonamide-based bioactives (e.g., COX-2 inhibitors, kinase inhibitors), the choice of the heterocyclic "tail" is a critical determinant of both pharmacokinetic (PK) profile and synthetic feasibility.
This guide compares two regioisomers: 4-(oxazol-4-yl)benzenesulfonyl chloride (4-OBSC) and 4-(oxazol-2-yl)benzenesulfonyl chloride (2-OBSC) .
-
The Verdict:
-
Choose 4-(oxazol-4-yl) [4-OBSC] for Lead Optimization . It offers superior metabolic stability, a distinct vector for exploring binding pockets, and a more moderate reactivity profile that reduces side reactions during library synthesis.
-
Choose 4-(oxazol-2-yl) [2-OBSC] for Potency & Rigidity . The C2-attachment provides a linear, electron-deficient scaffold that maximizes
- stacking interactions and increases the electrophilicity of the sulfonyl group, albeit with higher hydrolytic instability.
-
Chemical Architecture & Electronic Profile
The fundamental difference lies in the attachment point of the oxazole ring to the benzenesulfonyl scaffold. This regiochemistry dictates the electronic environment of the sulfonyl chloride and the dipole moment of the final drug molecule.
Structural Comparison[1][2]
| Feature | 4-(Oxazol-4-yl) (4-OBSC) | 4-(Oxazol-2-yl) (2-OBSC) |
| Structure | Oxazole attached at C4 | Oxazole attached at C2 |
| Electronic Effect | Moderate Electron Withdrawal | Strong Electron Withdrawal (-I, -M) |
| Hammett | ~0.2 - 0.3 | ~0.4 - 0.5 (More acidic/deficient) |
| Geometry | Kinked Vector: Substituents at C2/C5 of oxazole project at angles. | Linear Vector: Co-planar alignment often preferred; extends the molecular axis. |
| Dipole Orientation | Nitrogen is meta to the connection point. | Nitrogen and Oxygen are ortho to the connection point. |
Electronic Density Visualization (Graphviz)
The following diagram illustrates the electron withdrawal pathways and susceptibility to nucleophilic attack.
Caption: Electronic flow comparison. The C2-attachment (Red) exerts a stronger electron-withdrawing effect, significantly increasing the reactivity of the sulfonyl chloride group compared to the C4-isomer (Green).
Synthetic Utility & Reactivity[3]
Reactivity Rates (Sulfonylation)
The sulfonyl chloride moiety in 2-OBSC is significantly more reactive due to the electron-deficient nature of the oxazol-2-yl group.
-
2-OBSC (High Reactivity): Reacts rapidly with amines, even sterically hindered anilines.
-
4-OBSC (Moderate Reactivity): Reacts cleanly with primary amines.
-
Benefit: More tolerant of benchtop conditions. Less formation of sulfonic acid byproducts.
-
Stability Profile (Hydrolysis)
Data simulated based on Hammett relationships for heterocyclic sulfonyl chlorides:
| Condition | 4-OBSC Half-life ( | 2-OBSC Half-life ( |
| Water / Acetone (1:1), pH 7, 25°C | ~45 minutes | ~15 minutes |
| Storage (Solid, 4°C, Desiccated) | > 12 Months | 6-9 Months (Hygroscopic) |
| Metabolic Stability (Microsomes) | High (Oxazole ring stable) | Moderate (C2-attachment activates ring toward oxidation) |
Experimental Protocols
Synthesis of 4-(Oxazol-4-yl)benzenesulfonyl chloride
Rationale: This route builds the oxazole ring first, then introduces the sulfonyl group to avoid handling unstable intermediates.
Step 1: Oxazole Formation (Bredereck Synthesis)
-
Reagents: 2-Bromo-1-(4-phenyl)ethanone, Formamide.
-
Procedure: Reflux 2-bromo-1-phenylethanone (10 mmol) in excess formamide (50 mmol) at 140°C for 4 hours.
-
Workup: Pour into water, extract with EtOAc. Purify 4-phenyloxazole via column chromatography (Hex/EtOAc).
Step 2: Chlorosulfonation (The Critical Step)
-
Reagents: 4-Phenyloxazole, Chlorosulfonic acid (
), Thionyl chloride ( ). -
Setup: 3-neck flask, addition funnel, gas trap (HCl evolution).
-
Protocol:
-
Cool
(5 equiv) to 0°C. -
Add 4-phenyloxazole portion-wise (maintain T < 5°C). Exothermic!
-
Heat to 60°C for 2 hours.
-
Cool to 0°C, add
(2 equiv) to convert any sulfonic acid to chloride. Heat to 80°C for 1 hour. -
Quench (Critical): Pour reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: Filter the precipitated solid immediately. Wash with cold water, then cold hexane. Dry under high vacuum over
.
-
Derivatization Workflow (Parallel Synthesis)
Caption: Standardized derivatization workflow. Method A is preferred for 2-OBSC to minimize hydrolysis; Method B is often required for 4-OBSC to drive reaction to completion with weak nucleophiles.
Medicinal Chemistry Implications (SAR)
When selecting between these isomers for a drug candidate, consider the Vector Analysis :
-
4-(Oxazol-4-yl): The "Kinked" Binder
-
The bond angle at C4 creates a non-linear projection.
-
Best for: Exploring hydrophobic pockets that are offset from the main binding axis.
-
Bioisostere: Mimics the geometry of 1,3-disubstituted benzenes or indole cores.
-
-
4-(Oxazol-2-yl): The "Linear" Binder
-
The C2 attachment creates a rigid, rod-like molecule.
-
Best for: Spanning narrow channels in enzymes (e.g., kinase ATP pockets).
-
Interaction: The oxazole nitrogen is exposed and available for H-bond acceptance from backbone NH groups.
-
Metabolic Liability Warning: The oxazol-2-yl moiety is more susceptible to metabolic ring opening (via C4/C5 epoxidation) compared to the 4-isomer. If your lead compound shows high clearance, consider switching from the 2-isomer to the 4-isomer to block this metabolic soft spot.
References
-
Synthesis of Oxazole-Sulfonyl Chlorides
- Source: BenchChem & PubChem Compound D
- Data: Physical properties and reaction safety profiles for CAS 954368-94-6.
-
URL:
-
Hammett Constants & Heterocyclic Reactivity
- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
- Context: Electronic effects of oxazolyl groups on benzene rings.
-
URL:
-
Oxazole Stability in Drug Design
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
